Bekanamycin sulfate
Description
Structure
2D Structure
Properties
CAS No. |
25389-94-0 |
|---|---|
Molecular Formula |
C18H38N4O15S |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16?,17-,18-;/m1./s1 |
InChI Key |
OOYGSFOGFJDDHP-HGBJQEFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Other CAS No. |
25389-94-0 |
Pictograms |
Health Hazard |
Related CAS |
94108-19-7 94237-36-2 |
Synonyms |
Kanamycin Kanamycin A Kanamycin Sulfate Kantrex |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bekanamycin Sulfate in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the bactericidal activity of bekanamycin sulfate, an aminoglycoside antibiotic. It details its interaction with the primary bacterial target, the resulting inhibition of protein synthesis, and the mechanisms by which bacteria develop resistance. This document synthesizes current knowledge, presents available quantitative data, outlines key experimental protocols, and visualizes critical pathways to support research and development efforts in antibacterial drug discovery.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal effect by irreversibly binding to the bacterial ribosome and disrupting protein synthesis.[1] Unlike bacteriostatic agents that only inhibit growth, bekanamycin actively kills bacteria, a crucial feature for treating severe infections.[2] The accumulation of nonfunctional or toxic proteins, coupled with damage to the cell membrane, leads to cell death.[2][3]
The entry of bekanamycin into Gram-negative bacterial cells is a multi-step process.[4] Initially, the cationic aminoglycoside molecule interacts with the anionic lipopolysaccharide (LPS) of the outer bacterial membrane, which helps increase membrane permeability in a self-enhanced uptake process.[4][5] Subsequent stages of transport into the cytoplasm are energy-dependent.[4]
The primary molecular target of bekanamycin is the 30S subunit of the bacterial ribosome.[2][3] Specifically, it binds with high affinity to a conserved region of the 16S ribosomal RNA (rRNA), known as the A-site, which is responsible for decoding mRNA.[4][6] The binding site is located in helix 44 (h44) of the 16S rRNA, involving key interactions with nucleotides such as A1408 and G1491.[5][7] This binding event physically alters the conformation of the A-site, flipping out two critical adenine residues (A1492 and A1493) that are essential for monitoring codon-anticodon pairing.[7]
The binding of bekanamycin to the ribosomal A-site disrupts protein synthesis through several distinct mechanisms:
-
Inhibition of the Initiation Complex: The antibiotic interferes with the proper formation of the 70S initiation complex, a critical first step required to begin translation.[2][3]
-
mRNA Codon Misreading: By locking the A-site in a conformation that accepts near-cognate aminoacyl-tRNAs, bekanamycin causes the misreading of the mRNA sequence.[1][3] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of aberrant, nonfunctional, or potentially toxic proteins.[2]
-
Obstruction of Translocation: The presence of the drug in the A-site can physically block the movement of the ribosome along the mRNA strand, a process known as translocation.[2][3] This effectively halts the elongation of the peptide chain.[8]
This multifaceted attack on the protein synthesis machinery ensures a rapid and lethal effect on the bacterium.[2]
Figure 1: The bactericidal mechanism of action of this compound.
Bacterial Resistance Mechanisms
The clinical efficacy of bekanamycin, like all aminoglycosides, is threatened by the emergence of bacterial resistance. Resistance is primarily acquired through three mechanisms:
-
Enzymatic Modification: This is the most prevalent mechanism of resistance.[6][9] Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic and prevent it from binding to its ribosomal target.[6] The primary classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
-
Aminoglycoside Phosphotransferases (APHs) [6]
-
-
Target Site Modification: Alterations to the ribosomal binding site can reduce the binding affinity of bekanamycin. This can occur through mutations in the 16S rRNA gene or through enzymatic modification of the rRNA, such as methylation by specific methyltransferases, which shields the target from the antibiotic.[9][10]
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of bekanamycin by either reducing its uptake or actively pumping it out of the cell.[11] Mutations in porin channels can decrease the permeability of the outer membrane.[3] Additionally, bacteria can express multidrug efflux pumps that recognize and expel aminoglycosides from the cytoplasm, preventing them from reaching the ribosome.[6][11]
Figure 2: Primary mechanisms of bacterial resistance to bekanamycin.
Quantitative Data
Quantitative analysis of the interaction between bekanamycin and its target is crucial for understanding its potency and for the development of novel derivatives. While specific kinetic data for this compound is sparse in the cited literature, data for the closely related Kanamycin B provides a valuable reference point.
| Parameter | Analyte | Method | Value | Reference Organism |
| Dissociation Constant (KD) | Kanamycin B - 16S rRNA (A-site) | MicroScale Thermophoresis (MST) | 9.98 µM | E. coli |
| Half-Inhibitory Conc. (KI) | Amikacin - Translocation | In Vitro Fast Kinetics | Not specified | E. coli |
Table 1: Summary of Quantitative Binding and Inhibition Data. The KD value for Kanamycin B indicates its binding affinity to the primary ribosomal target.[12] The KI for the derivative amikacin highlights its inhibitory effect on a key step in protein synthesis.[13]
Key Experimental Protocols
The study of bekanamycin's mechanism of action and bacterial resistance involves several key experimental methodologies.
This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
-
Preparation of Stock Solution: Dissolve this compound in sterile deionized water to a known concentration (e.g., 10 mg/mL) and sterilize using a 0.22 µm filter.[6]
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the bekanamycin stock solution in CAMHB to create a range of concentrations.[6]
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).[6]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Reading the MIC: The MIC is defined as the lowest concentration of bekanamycin that completely inhibits visible bacterial growth, as determined by visual inspection.[6]
Figure 3: Experimental workflow for MIC determination.
MST is a biophysical technique used to quantify the interaction between molecules by measuring the motion of molecules in a microscopic temperature gradient.
-
Target Preparation: The target RNA (e.g., a short sequence of the 16S rRNA A-site) is fluorescently labeled according to the manufacturer's protocol. The concentration of the labeled RNA is kept constant.
-
Ligand Preparation: A dilution series of the ligand (this compound) is prepared in a suitable buffer.
-
Incubation: The constant concentration of labeled RNA is mixed with the different concentrations of bekanamycin and incubated briefly to allow the interaction to reach equilibrium.
-
Measurement: The samples are loaded into glass capillaries, and the MST instrument is used to measure the thermophoretic movement of the labeled RNA in the presence of varying ligand concentrations.
-
Data Analysis: A binding curve is generated by plotting the change in the normalized fluorescence against the logarithm of the ligand concentration. The dissociation constant (KD) is then derived by fitting the data to a binding model.[12]
This assay measures the effect of an antibiotic on the synthesis of proteins in a cell-free system.
-
System Preparation: A bacterial cell-free translation system is prepared, typically containing purified 70S ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [³H]Met), mRNA encoding a specific peptide, and translation factors (IFs, EFs, RFs).
-
Reaction Initiation: The translation reaction is initiated by adding the necessary components.
-
Inhibitor Addition: this compound is added to the reaction at various concentrations. A control reaction with no antibiotic is run in parallel.
-
Time Course Analysis: Aliquots are taken from the reaction at different time points and quenched to stop the reaction.
-
Product Quantification: The amount of synthesized radiolabeled peptide is quantified, for instance, by scintillation counting after precipitation.
-
Data Analysis: The rate of peptide formation in the presence of the antibiotic is compared to the control to determine the extent of inhibition.[13] Half-inhibitory concentrations (IC₅₀ or KI) can be calculated from dose-response curves.[13]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of kanamycin on protein synthesis: inhibition of elongation of peptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 12. Genome-wide identification of Kanamycin B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Bekanamycin Sulfate: A Technical Guide
Executive Summary
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. As a member of the aminoglycoside class, bekanamycin sulfate demonstrates a broad spectrum of bactericidal activity, primarily against aerobic Gram-negative bacteria, with additional efficacy against select Gram-positive organisms. Its mechanism of action involves the irreversible binding to the bacterial 30S ribosomal subunit, leading to the disruption of protein synthesis and subsequent cell death. This guide provides a comprehensive overview of this compound's antibacterial spectrum, supported by quantitative minimum inhibitory concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its bactericidal effect by targeting and inhibiting bacterial protein synthesis.[1] The drug binds irreversibly to the 30S subunit of the bacterial ribosome.[2] This interaction interferes with protein synthesis in several critical ways:
-
Inhibition of the Initiation Complex: The binding of bekanamycin to the 30S subunit disrupts the formation of the 70S initiation complex, a crucial first step in the translation process.
-
mRNA Misreading: It induces a conformational change in the ribosomal decoding site, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins.
-
Obstruction of Translocation: Bekanamycin also blocks the translocation of the ribosome along the mRNA strand, which effectively halts protein elongation.[2]
This multi-faceted disruption of protein synthesis leads to a cascade of cellular damage and ultimately results in bacterial cell death.
Antibacterial Spectrum and Potency
This compound is particularly potent against a range of aerobic Gram-negative pathogens.[3] It also demonstrates activity against some Gram-positive bacteria, most notably Staphylococcus aureus, including penicillinase-producing strains.[3]
Quantitative Susceptibility Data
The in vitro activity of bekanamycin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following table summarizes available MIC data for bekanamycin (Kanamycin B) against various bacterial species. It is important to note that MIC values can vary significantly between different strains of the same species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Gram-Positive | |||
| Staphylococcus aureus | ATCC 29213 | 1 | [4] |
| Staphylococcus aureus | (Bovine Isolate) | MIC50: <2 | [5] |
| Staphylococcus epidermidis | ATCC 12228 | 0.5 | [4] |
| Bacillus subtilis | 168 | 4 | [4] |
| Listeria monocytogenes | ATCC 19115 | 32 | [4] |
| Gram-Negative | |||
| Escherichia coli | ATCC 25922 | 6.25 µM (~3.0 µg/mL) | [6] |
| Escherichia coli | K12 Strains | 2 - 16 | [7] |
| Escherichia coli | O157 | ≤6.25 | [8] |
| Pseudomonas aeruginosa | PAO1 | 16 | [4] |
| Klebsiella pneumoniae | K6 (ATCC 700603) | 16 | [9] |
| Acinetobacter baumannii | ATCC 19606 | 32 | [4] |
Experimental Protocols for Susceptibility Testing
The determination of MIC values is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The two primary methods used for determining the susceptibility of bacteria to this compound are the Broth Microdilution and Agar Dilution methods.
Broth Microdilution Method
This is a widely used method for determining MICs and involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.
Methodology:
-
Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours. A suspension is prepared in a sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated directly into an agar medium, which is then inoculated with the test organisms.
Methodology:
-
Preparation of Antimicrobial Plates: A stock solution of this compound is prepared. A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared and incubated.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Conclusion
This compound is a potent bactericidal antibiotic with a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. Standardized methodologies, such as broth and agar dilution as outlined by CLSI, are essential for accurately determining its in vitro efficacy and for the continued surveillance of resistance patterns in clinical and research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. カナマイシン B 硫酸塩 aminoglycoside antibiotic | Sigma-Aldrich [sigmaaldrich.com]
- 3. Transcriptome profiling in response to Kanamycin B reveals its wider non-antibiotic cellular function in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivities of Kanamycin B-Derived Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial drug susceptibility of Staphylococcus aureus strains isolated from bovine and ovine mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Bekanamycin Sulfate: A Technical Guide to its Origin and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic with significant therapeutic value. This technical guide provides a comprehensive overview of the origin, biosynthesis, and production of bekanamycin sulfate. We delve into the genetic basis of its production by Streptomyces kanamyceticus, elucidate the enzymatic pathway of its synthesis, detail fermentation and purification protocols, and present quantitative data to inform process optimization. This document is intended to serve as a core resource for professionals engaged in the research and development of aminoglycoside antibiotics.
Origin of Bekanamycin
Bekanamycin is a naturally occurring antibiotic produced by the Gram-positive soil bacterium, Streptomyces kanamyceticus.[1][2] It is a member of the kanamycin complex, which also includes kanamycin A and kanamycin C. Bekanamycin itself serves as a crucial precursor for the semi-synthesis of other potent aminoglycoside antibiotics, such as arbekacin and dibekacin.[2]
The Bekanamycin Biosynthetic Pathway
The production of bekanamycin is orchestrated by a dedicated gene cluster within the S. kanamyceticus genome. This cluster encodes a series of enzymes that catalyze the multi-step conversion of primary metabolites into the complex bekanamycin molecule. The biosynthesis begins with the formation of the central 2-deoxystreptamine (2-DOS) ring, which is subsequently glycosylated and modified.
While initial research proposed parallel pathways for the synthesis of the kanamycin complex, more recent studies suggest a linear pathway where kanamycin A is derived from bekanamycin (kanamycin B). The key enzymatic steps are outlined below.
Key Enzymes and Intermediates in Bekanamycin Biosynthesis
| Gene | Enzyme | Function | Intermediate Formed |
| kanA | 2-deoxy-scyllo-inosose synthase | Converts glucose-6-phosphate to 2-deoxy-scyllo-inosose | 2-deoxy-scyllo-inosose |
| kanB | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Amination of 2-deoxy-scyllo-inosose | 2-deoxy-scyllo-inosamine |
| kanC | Aminotransferase | Further amination to form the 2-DOS core | 2-deoxystreptamine (2-DOS) |
| kanF / kanE | Glycosyltransferases | Glycosylation of the 2-DOS core | Paromamine and other glycosylated intermediates |
| kanI / kacL | Dehydrogenase/Aminotransferase | Modification of the sugar moieties | |
| kanJ | Kanamycin B dioxygenase | Oxidative deamination of Kanamycin B | 2'-oxo-kanamycin B |
| kanK | 2'-oxo-kanamycin B reductase | Reduction of 2'-oxo-kanamycin B | Kanamycin A |
| kanN | 2'-N-acetylparomamine deacetylase | Involved in modifications leading to Kanamycin B |
Note: The precise order and interplay of all enzymes in the pathway are still under active investigation.
Biosynthesis Pathway Diagram
Caption: Simplified linear biosynthetic pathway of bekanamycin and its conversion to kanamycin A.
Fermentation for Bekanamycin Production
The industrial production of bekanamycin relies on submerged fermentation of S. kanamyceticus under controlled conditions. Optimization of fermentation parameters is critical to maximize the yield and productivity.
Fermentation Medium Composition
A variety of media have been developed for the cultivation of S. kanamyceticus. A typical production medium includes a carbon source, a nitrogen source, and essential minerals.
| Component | Concentration Range (g/L) | Purpose |
| Carbon Source | ||
| Starch | 15 - 20 | Primary carbon and energy source.[3] |
| Glucose | 10 | Readily metabolizable carbon source.[4] |
| Nitrogen Source | ||
| Soytone | 8 - 12 | Complex nitrogen source providing amino acids and peptides.[3] |
| Bacto-peptone | 1 - 3 | Additional source of nitrogen and growth factors.[3] |
| Glycine max meal | 10 | Alternative complex nitrogen source.[4] |
| Minerals | ||
| K2HPO4 | 1.0 | Phosphate source and buffering agent.[3][5] |
| MgSO4·7H2O | 0.4 - 0.5 | Source of magnesium and sulfate ions.[3][5] |
| NaCl | 3.0 | Maintains osmotic balance.[3] |
| KCl | 0.5 | Source of potassium ions.[3] |
| CaCO3 | 1.0 - 5.0 | Buffering agent to control pH.[3][4] |
| FeSO4·7H2O | 0.00025 (µg/ml) | Trace element for enzyme function.[5] |
| ZnSO4·7H2O | 0.000575 (µg/ml) | Trace element for enzyme function.[5] |
Fermentation Conditions
Optimal physical parameters are crucial for efficient bekanamycin production.
| Parameter | Optimal Range | Impact |
| Temperature | 28 - 30 °C | Affects microbial growth and enzyme activity.[1] |
| pH | 8.0 - 8.6 | Influences nutrient uptake and product stability.[3] |
| Agitation | 300 rpm (in 5L fermentor) | Ensures proper mixing and oxygen transfer.[3] |
| Aeration | 1.3 vvm (in 5L fermentor) | Provides sufficient oxygen for aerobic respiration.[3] |
| Incubation Time | 4 - 7 days | Duration of the fermentation process.[3] |
Fermentation Yield
The yield of bekanamycin can be significantly influenced by the strain and fermentation conditions. A mutant strain of S. kanamyceticus (UUNNK1) in an optimized medium and fermentor conditions was reported to produce up to 350 µg/mL of kanamycin.[3] This represented a 25-fold increase compared to the original strain under non-optimized conditions.[3]
Downstream Processing: Extraction and Purification
Following fermentation, bekanamycin must be recovered from the complex fermentation broth and purified to a high degree.
Extraction
The initial recovery of bekanamycin from the fermentation broth typically involves separating the mycelium from the liquid phase, followed by extraction of the antibiotic.
Experimental Protocol: Solvent Extraction of Bekanamycin
-
Harvesting: At the end of the fermentation, stop the process and filter the broth to remove the S. kanamyceticus mycelium.
-
pH Adjustment: Adjust the pH of the filtrate to a range of 6.0-8.0.
-
Solvent Extraction: Perform a liquid-liquid extraction using an organic solvent such as butanol or ethyl acetate.[1] The volume of solvent and the number of extraction cycles should be optimized for maximum recovery.
-
Phase Separation: Allow the aqueous and organic phases to separate. The bekanamycin will partition into the organic phase.
-
Concentration: Concentrate the organic phase under reduced pressure to obtain a crude extract of bekanamycin.
Purification
Further purification is necessary to remove impurities and related kanamycin analogues. This is typically achieved through a combination of chromatographic techniques.
Experimental Protocol: Purification of Bekanamycin
-
Cation Exchange Chromatography:
-
Solid-Phase Extraction (SPE):
-
Crystallization:
-
The purified bekanamycin solution is concentrated.
-
The addition of a solvent in which bekanamycin is less soluble, such as methanol or acetone, can induce crystallization of this compound.[6]
-
The crystals are then collected by filtration and dried.
-
Purification Workflow Diagram
Caption: A general workflow for the extraction and purification of this compound.
Chemical Synthesis
While bekanamycin is primarily produced through fermentation, its role as a precursor for semi-synthetic antibiotics like arbekacin and dibekacin is of great importance. These derivatives are synthesized chemically from bekanamycin to enhance their antibacterial spectrum and overcome resistance mechanisms. The chemical synthesis of bekanamycin itself is complex and not economically viable for large-scale production compared to fermentation.
Conclusion
This compound remains a clinically relevant aminoglycoside antibiotic, both in its own right and as a scaffold for the development of next-generation therapeutics. A thorough understanding of its microbial origin, biosynthetic pathway, and production processes is essential for researchers and drug developers. Continued efforts in metabolic engineering of S. kanamyceticus and optimization of fermentation and purification technologies hold the promise of further improving the efficiency and cost-effectiveness of bekanamycin production, ensuring its continued availability for therapeutic applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mineral nutrition of Streptomyces kanamyceticus for kanamycin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2931798A - Kanamycin and processes for the preparation thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Preparation of Bekanamycin Sulfate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Bekanamycin, an aminoglycoside antibiotic, is a crucial selective agent in molecular biology and microbiology research. It functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and leading to cell death.[1] This protocol provides a detailed methodology for the preparation of a bekanamycin sulfate stock solution, ensuring accurate and reproducible experimental outcomes.
Data Presentation
A summary of the essential quantitative data for this compound is provided in the table below for quick reference.
| Property | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | [1] |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | [1] |
| Molecular Weight | 581.59 g/mol | [1][2] |
| Solubility in Water | 50 mg/mL to 100 mg/mL | [1] |
| Recommended Stock Concentration | 10 mg/mL to 100 mg/mL | [1] |
| Typical Working Concentration | 50 µg/mL (can range from 10-100 µg/mL) | [1][3] |
| Storage of Aliquots | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) | [1][4] |
Experimental Protocol
This protocol details the procedure for preparing a sterile 50 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, ultrapure water (DNase/RNase free)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculations: To prepare a 10 mL stock solution of 50 mg/mL this compound, 500 mg of this compound powder is required. The calculation is as follows:
-
Volume of stock solution: 10 mL
-
Desired concentration: 50 mg/mL
-
Mass of this compound = 10 mL * 50 mg/mL = 500 mg
-
-
Weighing: In a designated clean area, accurately weigh 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube.[1] Close the tube tightly and vortex until the powder is completely dissolved. The resulting solution should be clear and colorless.[5] If needed, gentle warming or sonication can aid in dissolution.[5]
-
Volume Adjustment: Once fully dissolved, add sterile, ultrapure water to bring the final volume to 10 mL. Mix the solution thoroughly by inverting the tube several times.
-
Sterilization: To ensure the stock solution is sterile for use in cell culture, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1][3]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can diminish the antibiotic's efficacy, dispense the stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.[1][4][5]
-
Labeling: Clearly label each aliquot with "this compound," the concentration (50 mg/mL), and the preparation date.
-
Storage: Store the aliquots at -20°C for long-term use (up to six months) or at 2-8°C for short-term use (up to a few weeks).[1][4][6]
Usage:
The typical working concentration of bekanamycin in bacterial culture media is 50 µg/mL.[1] To achieve this, dilute the 50 mg/mL stock solution at a 1:1000 ratio into the autoclaved and cooled media. For example, add 1 mL of the 50 mg/mL stock solution to 1 L of culture medium.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Preparation of Bekanamycin Sulfate Agar Plates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of bekanamycin sulfate agar plates. Bekanamycin, an aminoglycoside antibiotic, is a crucial tool in microbiology and molecular biology for the selection of bacteria resistant to it, often conferred by a plasmid.[1][2]
Application Notes
This compound, also known as Kanamycin B, is an antibiotic isolated from Streptomyces kanamyceticus.[1][3] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][3][4] In a research context, its primary use is as a selective agent.[1] Many commercially available plasmids carry a gene conferring resistance to kanamycin, allowing for the selection of successfully transformed bacteria.[1]
The bactericidal action of bekanamycin stems from its ability to inhibit protein synthesis in susceptible bacteria.[1][5][6][7] It irreversibly binds to the 30S subunit of the bacterial ribosome, which interferes with the translation process in several ways: it obstructs the formation of the initiation complex, causes misreading of the mRNA, and inhibits the translocation of the ribosome.[1][5][6] This leads to the production of non-functional proteins and ultimately, cell death.[1][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for preparing and using this compound agar plates.
Table 1: this compound Stock and Working Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[1] |
| Working Concentration in Agar | 30 - 50 µg/mL | The optimal concentration can vary depending on the bacterial strain and plasmid.[1][8] It is advisable to test a range of concentrations if necessary.[1][9] |
| Volume of Stock per Liter of Media | 1 mL of a 50 mg/mL stock | For a final concentration of 50 µg/mL. |
Table 2: Luria-Bertani (LB) Agar Composition (per Liter)
| Component | Amount |
| Tryptone | 10 g[1][8][10][11] |
| Yeast Extract | 5 g[1][8][10][11] |
| NaCl | 10 g[1][8][10][11] |
| Agar | 15 g[1][8][10][11] |
| Deionized Water | To a final volume of 1 L[1][11] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound stock solution and this compound agar plates.
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile deionized or distilled water
-
Sterile container (e.g., 50 mL conical tube)
-
Calibrated scale
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh 0.5 g of this compound powder.
-
Transfer the powder to a sterile container.
-
Add 10 mL of sterile deionized water to the container.[1]
-
Vortex or mix thoroughly until the powder is completely dissolved.[1]
-
Draw the solution into a sterile syringe and attach a 0.22 µm sterile filter.
-
Filter-sterilize the solution into a new sterile container.
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[1]
-
Label the tubes with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[10]
Protocol 2: Preparation of this compound Agar Plates
Materials:
-
Tryptone
-
Yeast Extract
-
NaCl
-
Agar
-
Deionized water
-
2 L flask or beaker
-
Autoclave
-
Water bath set to 55°C
-
This compound stock solution (from Protocol 1)
-
Sterile petri dishes (100 mm)
-
Magnetic stir bar and stir plate (optional)
Procedure:
-
To a 2 L flask or beaker, add the following components to make 1 L of LB agar: 10 g of Tryptone, 5 g of Yeast Extract, 10 g of NaCl, and 15 g of Agar.[1]
-
Add deionized water to a final volume of 1 L and add a magnetic stir bar.[1]
-
Autoclave the medium for 20-25 minutes at 121°C using a liquid cycle to ensure sterility.[12][13][14]
-
After autoclaving, allow the agar to cool in a 55°C water bath.[11][13] This is crucial to prevent degradation of the antibiotic. A good indicator is when you can comfortably touch the side of the flask.[1][11]
-
Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution. For a final concentration of 50 µg/mL in 1 L of media, add 1 mL of a 50 mg/mL stock solution.
-
Swirl the flask gently to ensure the antibiotic is evenly distributed.[1]
-
Pour approximately 20-25 mL of the molten agar into each sterile petri dish, enough to cover the bottom of the plate.[11]
-
Allow the plates to cool and solidify at room temperature.
-
Once solidified, store the plates upside down at 4°C to prevent condensation from dripping onto the agar surface.[8][12] The plates should be used within one month for optimal performance.[4][11]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preparing this compound agar plates.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 11. static.igem.org [static.igem.org]
- 12. Sum's MBI Page - Procedure - LB (plus Antibiotic) Agar Plates Preparation [people.mbi.ucla.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Obtain LB agar plates (with antibiotics) [protocols.io]
Optimal Working Concentration of Bekanamycin Sulfate in E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1] It is a potent, broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][2] In molecular biology, bekanamycin sulfate is frequently employed as a selective agent to isolate and maintain Escherichia coli strains that have been successfully transformed with plasmids conferring resistance to it.[1][3] The most common resistance gene is the neomycin phosphotransferase II (NPTII or kanR), which inactivates bekanamycin through phosphorylation.[4]
This document provides detailed protocols and application notes for determining and utilizing the optimal working concentration of this compound in E. coli.
Mechanism of Action
Bekanamycin exerts its bactericidal effect by inhibiting protein synthesis.[1][5] It irreversibly binds to the 30S ribosomal subunit of bacteria.[1][6] This binding event interferes with the translation process in several ways: it disrupts the initiation complex, causes misreading of the mRNA, and inhibits the translocation of the ribosome along the mRNA.[6][7][8] The resulting production of non-functional or truncated proteins is lethal to the bacterial cell.[1]
Data Presentation
The optimal concentration of this compound can vary depending on the E. coli strain, the plasmid copy number, and the specific experimental conditions.[1][9] Therefore, it is highly recommended to empirically determine the minimal inhibitory concentration (MIC) for your specific host strain.[4]
Table 1: Quantitative Data for this compound Usage in E. coli
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[1][9] |
| Typical Working Concentration | 30 - 50 µg/mL | A common starting point is 50 µg/mL.[1][10] The optimal concentration can range from 10-100 µg/mL.[3][9] |
| Storage of Stock Solution | -20°C (long-term) | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3] |
| Storage of Prepared Plates | 2-8°C | Plates should be sealed to prevent evaporation and can be stored for about a month.[11] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1000x stock solution for a final working concentration of 50 µg/mL.
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment, accurately weigh 0.5 g of this compound powder.[12]
-
Transfer the powder to a sterile conical tube.
-
Add 10 mL of sterile, ultrapure water to the tube.[12]
-
Vortex the solution until the this compound is completely dissolved.[12]
-
Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.[12]
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[3]
-
Label each aliquot clearly with the name ("this compound"), concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage.[3]
Protocol 2: Determining the Minimal Inhibitory Concentration (MIC) of this compound for E. coli
This protocol is essential for optimizing the selection pressure for your specific untransformed E. coli host strain. The optimal working concentration for plasmid selection is typically 1.5 to 2 times the MIC.[4]
Materials:
-
Untransformed E. coli host strain
-
Luria-Bertani (LB) agar and LB broth
-
This compound stock solution (e.g., 50 mg/mL)
-
Sterile petri dishes
-
Spectrophotometer
-
Sterile culture tubes
Procedure:
-
Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli strain. Incubate overnight at 37°C with shaking.[4]
-
Standardize Cell Density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.[4]
-
Prepare Titration Plates: Prepare a series of LB agar plates with varying final concentrations of bekanamycin. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.[4] To do this, add the appropriate volume of the bekanamycin stock solution to the molten LB agar after it has cooled to approximately 50-55°C, swirl to mix, and pour the plates.
-
Plate the Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates. Ensure the liquid is fully absorbed before inverting the plates.[4]
-
Incubate: Incubate the plates at 37°C for 16-20 hours.[4]
-
Determine MIC: Examine the plates and identify the lowest concentration of bekanamycin at which there is no visible bacterial growth. This concentration is the MIC.[4]
-
Select Working Concentration: The optimal working concentration for selecting transformed colonies should be slightly higher than the MIC (e.g., 1.5x the MIC) to ensure stringent selection.[4]
Protocol 3: Selection of Transformed E. coli
Materials:
-
LB agar plates containing the predetermined optimal working concentration of this compound
-
Transformation reaction mixture
-
Sterile spreader
Procedure:
-
Following your standard transformation protocol (e.g., heat shock), plate the appropriate volume of the transformation mixture onto the pre-warmed this compound agar plates.
-
Spread the mixture evenly across the surface of the agar using a sterile spreader.
-
Allow the plates to dry completely before inverting them.
-
Incubate the plates at 37°C for 12-16 hours, or until colonies are of a suitable size for picking.
-
Only E. coli cells that have been successfully transformed with the plasmid carrying the bekanamycin resistance gene should grow.
Troubleshooting
-
No colonies: The transformation may have failed, or the concentration of bekanamycin may be too high. Verify your transformation protocol and consider re-evaluating the MIC.
-
Satellite colonies: Small colonies surrounding a larger colony may indicate that the bekanamycin is being degraded by the resistant cells. Avoid prolonged incubation times.
-
Growth on control plates (no plasmid): The untransformed E. coli may have some intrinsic resistance, or the bekanamycin stock may have lost its activity. Prepare fresh stock and re-determine the MIC.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Kanamycin Sulfate – Cellseco [cellseco.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. khimexpert.com [khimexpert.com]
- 10. Working concentration with Kanamycin - Bacteria Escherichia coli - BNID 108851 [bionumbers.hms.harvard.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bekanamycin Sulfate in Bacterial Plasmid Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, is a crucial tool in molecular biology for the selection of bacteria, particularly Escherichia coli, that have been successfully transformed with a plasmid carrying a specific resistance gene.[1][2][3] Its robust mechanism of action and stability make it a reliable selective agent for a variety of applications, from routine cloning to large-scale protein expression.[4] This document provides detailed application notes and protocols for the effective use of this compound in plasmid selection.
Bekanamycin, also known as Kanamycin B, functions by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis by causing mRNA misreading and inhibiting translocation.[1][5][6][7] This action is bactericidal, meaning it actively kills susceptible bacteria.[6][8] Resistance to bekanamycin is conferred by the neomycin phosphotransferase II (NPTII or KanR) gene, which inactivates the antibiotic through phosphorylation.[1][4][8] Plasmids engineered to carry the kanR gene allow transformed bacteria to thrive in media containing bekanamycin, while non-transformed cells are eliminated.[1][9]
Data Presentation
Antibiotic Properties and Working Concentrations
| Property | Description |
| Synonyms | Kanamycin B Sulfate |
| CAS Number | 29701-07-3 |
| Molecular Formula | C₁₈H₃₆N₄O₁₁ · H₂SO₄ |
| Molecular Weight | 582.6 g/mol |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to mRNA misreading and translocation obstruction.[1][5][6][7] |
| Spectrum of Activity | Broad spectrum, particularly effective against aerobic Gram-negative bacteria (e.g., E. coli) and some Gram-positive bacteria.[5][6][10] |
| Resistance Gene | Neomycin Phosphotransferase II (NPTII or kanR).[1][4][8] |
| Stock Solution Solvent | Sterile deionized water. |
| Stock Solution Storage | Aliquots can be stored at -20°C for long-term storage. Aqueous solutions are stable at 2-8°C.[11][12] Avoid repeated freeze-thaw cycles.[12] |
| Selective Plates Storage | Sealed plates can be stored at 2-8°C for approximately one month.[11] |
Recommended Working Concentrations for E. coli
| Application | Recommended Concentration (µg/mL) | Notes |
| Plasmid Selection (High Copy Number) | 50 | A commonly used starting concentration for many E. coli strains.[1] |
| Plasmid Selection (Low Copy Number/Cosmids) | 20 - 50 | Lower concentrations may be sufficient. It is recommended to empirically determine the optimal concentration.[8] |
| General Bacterial Culture | 50 - 100 | For preventing contamination in liquid or on solid media.[13] |
| Determining MIC | 5 - 100 | A range of concentrations should be tested to determine the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain. The optimal working concentration for selection is typically 1.5 to 2 times the MIC.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tube
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Methodology:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, deionized water to a final concentration of 50 mg/mL.[12]
-
Gently vortex the solution until the powder is completely dissolved.[12]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[12]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[12]
-
Label the aliquots with the name of the antibiotic, concentration, and the date of preparation.
-
Store the aliquots at -20°C for long-term use.[12]
Protocol 2: Preparation of Selective LB Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave
-
Water bath
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes
Methodology:
-
Prepare LB agar according to the manufacturer's instructions.
-
Sterilize the LB agar by autoclaving.
-
After autoclaving, cool the molten agar in a 50-55°C water bath.
-
Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 50 µg/mL, add 1 mL of a 50 mg/mL stock solution to 1 liter of LB agar).
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.
-
Pour approximately 20-25 mL of the selective LB agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted and sealed at 2-8°C.[11]
Protocol 3: Bacterial Transformation and Selection
Materials:
-
Competent E. coli cells
-
Plasmid DNA containing the bekanamycin resistance gene (kanR)
-
Ice
-
Water bath at 42°C
-
SOC or LB broth (without antibiotics)
-
Incubator with shaker (37°C)
-
Selective LB agar plates containing bekanamycin
Methodology:
-
Thaw a vial of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 900 µL of pre-warmed SOC or LB broth (without antibiotics) to the cells.[4]
-
Incubate the tube at 37°C for 60 minutes with shaking (approximately 200-250 rpm) to allow for the expression of the antibiotic resistance gene.[4]
-
Plate 100-200 µL of the cell suspension onto pre-warmed selective LB agar plates containing bekanamycin.[4]
-
Incubate the plates overnight (16-18 hours) at 37°C.[4]
-
The following day, colonies containing the plasmid with the bekanamycin resistance gene will be visible.
Visualizations
Mechanism of Action and Resistance
Caption: Mechanism of bekanamycin action and resistance.
Experimental Workflow for Plasmid Selection
Caption: Workflow for bacterial selection using bekanamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. goldbio.com [goldbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. neolab.de [neolab.de]
bekanamycin sulfate concentration for stable cell line selection
For: Researchers, Scientists, and Drug Development Professionals
Subject: Selection of Stable Mammalian Cell Lines Using Aminoglycoside Antibiotics
Introduction
The generation of stable cell lines, which have foreign DNA integrated into their genome, is a cornerstone of modern biological research and drug development. This process relies on the use of selectable markers, typically antibiotic resistance genes, to isolate and expand cells that have successfully incorporated the desired genetic material.
While several aminoglycoside antibiotics can be used for selection, it is critical to choose an agent with proven efficacy in eukaryotic, particularly mammalian, cells. This document provides a detailed guide to the principles and protocols for establishing stable mammalian cell lines.
Important Note on Bekanamycin Sulfate: Our comprehensive review of current scientific literature indicates that This compound (also known as Kanamycin B) is not a recommended or effective agent for the selection of stable mammalian cell lines .[1][2][3] Bekanamycin is a potent antibiotic primarily used for bacterial selection due to its mechanism of action targeting the 30S ribosomal subunit of prokaryotes.[4] While it is related to other aminoglycosides, its efficacy against the 80S ribosomes of mammalian cells is significantly lower, and its use for this application is not well-documented.[1][2] Therefore, attempting to use bekanamycin for mammalian cell selection is likely to result in experimental failure.
The industry-standard and scientifically validated antibiotic for selecting mammalian cells expressing the neomycin resistance gene (neo) is G418 sulfate (Geneticin®) .[3] This document will, therefore, focus on the proper application of G418 for the generation of stable cell lines.
Comparative Analysis: this compound vs. G418 Sulfate
The following table summarizes the key differences between this compound and G418 sulfate for the application of stable mammalian cell line selection.
| Feature | This compound | G418 Sulfate (Geneticin®) |
| Primary Application | Bacterial selection[1][4] | Mammalian, yeast, plant, and protozoan cell selection[3] |
| Target Ribosome | Primarily prokaryotic 70S ribosomes (30S subunit)[2][4] | Eukaryotic 80S ribosomes[3] |
| Potency in Mammalian Cells | Very low; not effective for selection[1][2] | High; the standard for neo gene selection[3] |
| Resistance Gene | Neomycin resistance gene (neo or nptII) | Neomycin resistance gene (neo or nptII)[3] |
| Typical Working Concentration | Not well-established for mammalian cells | 100 - 2000 µg/mL, highly cell-line dependent[3] |
| Documentation & Protocols | Very limited for mammalian cells[3] | Extensive and well-established[3] |
Mechanism of Action and Resistance
Both G418 and bekanamycin are aminoglycoside antibiotics that function by inhibiting protein synthesis, ultimately leading to cell death in susceptible cells.[3] The resistance to these antibiotics is conferred by the neomycin phosphotransferase II (nptII) enzyme, encoded by the neo gene. This enzyme inactivates the antibiotic through phosphorylation, preventing it from binding to the ribosome.
Mechanisms of G418 action and resistance.
Experimental Protocols
Determining the Optimal G418 Concentration (Kill Curve)
It is crucial to determine the minimum concentration of G418 that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days), as each cell line exhibits different sensitivity.[5]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 sulfate stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Plating: Seed the parental cells at a low density (e.g., 20-25% confluency) into the wells of a multi-well plate.[3] Allow cells to attach overnight.
-
Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of G418 concentrations. A broad range is recommended for the initial test (e.g., 0, 100, 200, 400, 600, 800, 1000, 1400 µg/mL).[3] Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells under standard conditions (37°C, 5% CO2).
-
Medium Change: Replace the selective medium every 2-3 days.[3]
-
Monitor Cell Viability: Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Determine Optimal Concentration: After 7-14 days, identify the lowest concentration of G418 that results in complete cell death.[3][5] This concentration will be used for selecting your stable cell line.
Generating a Stable Cell Line
This protocol outlines the general steps for creating a stable cell line following transfection.
Workflow for generating a stable cell line.
Protocol:
-
Transfection: Transfect the target cell line with a plasmid containing your gene of interest and the neomycin resistance (neo) gene using your optimized transfection protocol.[3]
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[2][3]
-
Initiation of Selection: Passage the cells into fresh culture vessels with a complete growth medium containing the predetermined optimal concentration of G418.[2]
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days. Most non-transfected cells should die within the first 7-10 days.[2][6]
-
Clonal Isolation: Once discrete, resistant colonies are visible (typically after 2-3 weeks), isolate these colonies to establish monoclonal stable cell lines.[2] This can be done using methods such as:
-
Cloning Cylinders: Place a sterile cylinder greased with vacuum grease over a single colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new well.
-
Limiting Dilution: Serially dilute the mixed population of resistant cells in a multi-well plate to a calculated density of less than one cell per well. Wells that contain a single colony will have originated from a single clone.
-
-
Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest through methods such as Western blot, qPCR, or functional assays.
Troubleshooting
| Problem | Possible Cause | Solution |
| All cells die, including transfected ones | G418 concentration is too high. | Re-evaluate the kill curve. Ensure the optimal concentration is the minimum required to kill untransfected cells. |
| Low transfection efficiency. | Optimize your transfection protocol before starting selection. | |
| The expressed protein is toxic to the cells. | Consider using an inducible expression system. | |
| No cells die; a lawn of cells grows | G418 concentration is too low. | Perform a new kill curve to determine a higher effective concentration. |
| G418 has degraded. | Use a fresh stock of G418. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. | |
| The parental cell line has intrinsic resistance. | Test a higher range of G418 concentrations in your kill curve. | |
| Selection takes longer than 3 weeks | Sub-optimal G418 concentration. | A slightly too low concentration may slow down the death of non-resistant cells. |
| Slow-growing cell line. | Be patient and continue to maintain the selective pressure. |
References
Application Notes and Protocols: Bekenamycin Sulfate in Combination with Other Antibiotics for Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bekanamycin sulfate in combination with other antibiotics for selective purposes in research and development. This document outlines the underlying principles of antibiotic synergy, presents quantitative data from relevant studies, and offers detailed protocols for practical application.
Introduction to Bekenamycin Sulfate and Combination Therapy
Bekenamycin sulfate, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria, leading to mRNA misreading and subsequent inhibition of protein synthesis.[1][2][3][4] This mechanism ultimately results in bacterial cell death.[1][2] In molecular biology, it is commonly used as a selection agent for cells that have been successfully transformed with a plasmid carrying a resistance gene, such as the neomycin phosphotransferase II (nptII or neo) gene.[1] This enzyme inactivates bekanamycin by phosphorylation, allowing the transformed cells to survive.[1]
The increasing prevalence of antibiotic resistance necessitates strategies to enhance the efficacy of existing antibiotics. Combination therapy, the use of two or more antibiotics concurrently, can offer several advantages:
-
Synergistic Effects: The combined effect of the antibiotics is greater than the sum of their individual effects.
-
Prevention of Resistance: Using multiple mechanisms of action can reduce the likelihood of resistant mutants emerging.
-
Broadened Spectrum of Activity: Combinations can be effective against a wider range of microorganisms.
-
Dose Reduction: Synergistic combinations may allow for lower concentrations of each antibiotic, potentially reducing toxicity.[5]
This document focuses on the application of this compound in combination with other antibiotics, particularly for enhancing selection pressure and combating resistance in laboratory settings.
Quantitative Data on Bekenamycin (Kanamycin) Combinations
The synergistic, indifferent, or antagonistic effects of antibiotic combinations can be quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [6]
-
Synergy: FIC Index ≤ 0.5
-
Indifference (Additive): 0.5 < FIC Index ≤ 4.0
While specific data for bekanamycin is limited, its close structural and functional analog, kanamycin, is often used interchangeably in research.[3] The following tables summarize key quantitative findings for kanamycin in combination with other antibiotics against Escherichia coli K12.
Table 1: In Vitro Interaction of Kanamycin with Ampicillin and Tetracycline against E. coli K12
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Kanamycin | Not Specified | Not Specified | 2.125[2] | Indifference[2] |
| Ampicillin | Not Specified | Not Specified | ||
| Kanamycin | Not Specified | Not Specified | 1.125[2] | Indifference[2] |
| Tetracycline | Not Specified | Not Specified |
Note: The study cited did not provide the individual MIC values, only the final FIC index.
Table 2: Example of Synergistic Combination of Kanamycin and Ampicillin against Staphylococcus aureus
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Kanamycin | 80[8] | 20[8] | 0.562[8] | Additive[8] |
| Ampicillin | 160[8] | 10[8] |
Note: While the FIC index of 0.562 is technically in the "additive" range, it is very close to the synergy threshold and demonstrates a significant reduction in the required concentrations of both antibiotics.
Experimental Protocols
Protocol for Checkerboard Assay to Determine Antibiotic Synergy
This protocol outlines the checkerboard microdilution method to determine the FIC index of this compound in combination with another antibiotic.
Materials:
-
Bekenamycin sulfate
-
Second antibiotic of interest (e.g., ampicillin, tetracycline)
-
Bacterial strain to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water) at a concentration at least four times the highest concentration to be tested.[9]
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[2] Further dilute the inoculum to a final concentration of 5 x 105 CFU/mL in each well of the microtiter plate.[7]
-
Set up the Checkerboard Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.[7]
-
Along the y-axis (rows), create a two-fold serial dilution of this compound.
-
Along the x-axis (columns), create a two-fold serial dilution of the second antibiotic.[7]
-
The resulting plate will contain a gradient of concentrations for both antibiotics, as well as wells with each antibiotic alone.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[7]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[7]
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
Calculate FIC Index: Use the formula provided above to calculate the FIC index for each combination that shows no growth. The lowest FIC index is reported as the result for the combination.
Protocol for Selection of Transformed Bacteria using Bekenamycin Sulfate in Combination
This protocol describes how to use this compound with a second antibiotic for the selection of transformed bacterial colonies. This is particularly useful when dealing with strains that have a basal level of resistance or to apply stringent selection pressure.
Materials:
-
LB agar plates
-
Bekenamycin sulfate stock solution (e.g., 50 mg/mL)
-
Stock solution of the second antibiotic (concentration will depend on the antibiotic and desired final concentration)
-
Transformed bacterial cells
-
Incubator
Procedure:
-
Determine Optimal Concentrations:
-
First, determine the MIC of each antibiotic individually for the host bacterial strain.
-
If aiming for synergy, use the concentrations determined from the checkerboard assay (the combination with the lowest FIC index).
-
If using the combination for more stringent selection without confirmed synergy, a common starting point is to use half the MIC of each antibiotic.
-
-
Prepare Selective Plates:
-
Prepare molten LB agar and cool to approximately 50-55°C.
-
Add the appropriate volumes of the this compound and the second antibiotic stock solutions to the molten agar to achieve the desired final concentrations.
-
Mix gently and pour the plates.
-
-
Plating Transformed Cells:
-
After the transformation protocol, a recovery step in non-selective liquid media is recommended, especially when using aminoglycosides like bekanamycin.[10]
-
Plate the transformed cells onto the dual-antibiotic selective plates.
-
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection and Verification:
-
Pick individual colonies and streak them onto fresh dual-antibiotic plates to confirm resistance.
-
Further verification can be done through colony PCR to detect the presence of the resistance gene or by plasmid miniprep and analysis.[1]
-
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Experimental workflow for the checkerboard assay.
References
- 1. benchchem.com [benchchem.com]
- 2. futurescienceleaders.com [futurescienceleaders.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. scirp.org [scirp.org]
- 6. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bekanamycin Sulfate for E. coli Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing bekanamycin sulfate concentration in various E. coli strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance work in E. coli?
This compound, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria. This binding disrupts protein synthesis in two main ways: it causes misreading of the mRNA and inhibits the translocation of the ribosome along the mRNA.[1][2] This ultimately leads to the production of nonfunctional proteins and bacterial cell death.[1][2]
Resistance to bekanamycin in laboratory E. coli strains is typically conferred by a plasmid-borne gene, most commonly the neomycin phosphotransferase II (nptII or kanR) gene. This gene encodes an enzyme that inactivates bekanamycin through phosphorylation, preventing it from binding to the ribosome.[3] Since this resistance mechanism occurs within the cell, it prevents the antibiotic from being degraded in the surrounding medium, which is why satellite colonies are generally not observed with bekanamycin selection, unlike with antibiotics such as ampicillin.[2][4]
Q2: What is a good starting concentration of this compound for E. coli?
A standard starting concentration for this compound (often used interchangeably with kanamycin) for plasmid selection in most E. coli strains is 50 µg/mL .[5][6] However, this is just a starting point, and the optimal concentration can vary depending on the E. coli strain, the plasmid copy number, and the specific experimental goal (e.g., plasmid DNA production vs. recombinant protein expression).[7][8] It is highly recommended to empirically determine the optimal concentration for your specific experimental setup.[5]
Q3: How does the E. coli strain affect the optimal this compound concentration?
Different E. coli strains can exhibit varying levels of intrinsic sensitivity to bekanamycin. Therefore, the optimal concentration for plasmid selection should be determined for each specific strain. For instance, while a general-purpose cloning strain like DH5α might grow well with 50 µg/mL, a protein expression strain like BL21(DE3) might require a slightly different concentration for optimal protein yield without compromising cell health.[1][9]
Q4: How does plasmid copy number influence the required this compound concentration?
The copy number of the plasmid carrying the resistance gene can impact the necessary concentration of bekanamycin.
-
Low-copy-number plasmids: A lower concentration of bekanamycin may be sufficient to maintain selective pressure.
-
High-copy-number plasmids: A higher concentration of bekanamycin might be necessary to ensure that only cells containing the plasmid can survive and to prevent the loss of the plasmid during cell division. Increasing the selective pressure with a higher antibiotic concentration may also lead to an increase in plasmid copy number and, consequently, higher yields of recombinant protein or plasmid DNA.[10]
Q5: Can I use a high concentration of this compound to increase plasmid DNA yield?
Some studies have shown that using a higher than standard concentration of kanamycin can increase plasmid DNA yield. For example, in a study with E. coli DH5α, increasing the kanamycin concentration to 300 mg/L (300 µg/mL) resulted in a two-fold increase in plasmid DNA yield.[1] However, it's important to note that such high concentrations can also increase the metabolic burden on the cells and may not be suitable for all applications, such as recombinant protein expression where cell health is critical.[1][7]
Data Presentation: Recommended this compound Concentrations
The following table summarizes the generally recommended starting concentrations of this compound for common E. coli strains and different plasmid copy numbers. It is crucial to use this table as a starting point and to determine the optimal concentration experimentally.
| E. coli Strain | Plasmid Copy Number | Recommended Starting Concentration (µg/mL) | Notes |
| DH5α | Low | 30 - 50 | A common cloning host. |
| High | 50 - 100+ | Higher concentrations (up to 300 µg/mL) have been used to increase plasmid yield.[1] | |
| BL21(DE3) | Low | 30 - 50 | A common protein expression host.[9] |
| High | 50 - 75 | Higher concentrations should be tested to avoid impacting protein expression. | |
| TOP10 | Low | 30 - 50 | A versatile cloning host. |
| High | 50 - 100 | Similar to other cloning strains. |
Experimental Protocols
Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is essential for determining the baseline sensitivity of your specific E. coli strain to this compound. The optimal working concentration for plasmid selection is typically 1.5 to 2 times the MIC.[5]
Materials:
-
Your untransformed (plasmid-free) E. coli host strain.
-
Luria-Bertani (LB) agar plates.
-
LB broth.
-
This compound stock solution (e.g., 50 mg/mL in sterile water).
-
Sterile culture tubes and Petri dishes.
-
Spectrophotometer.
-
Micropipettes and sterile tips.
-
Cell spreader.
Methodology:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli strain. Incubate overnight at 37°C with shaking.
-
Standardize cell density: The next day, measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare bekanamycin titration plates: Prepare a series of LB agar plates with varying final concentrations of this compound. A recommended range to test is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.[5] To do this, add the appropriate volume of bekanamycin stock solution to the molten LB agar after it has cooled to approximately 50-55°C, mix well, and pour the plates.
-
Plate the bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates. Ensure the culture is spread evenly and allowed to absorb into the agar before inverting the plates.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Determine the MIC: After incubation, examine the plates and identify the lowest concentration of this compound at which there is no visible bacterial growth. This concentration is the MIC.[5][11]
-
Select a working concentration: For plasmid selection, use a concentration that is 1.5 to 2 times the determined MIC. This ensures stringent selection against non-transformed cells.[5]
Protocol 2: Optimizing this compound Concentration for Recombinant Protein Expression
The goal of this protocol is to find the lowest concentration of this compound that maintains the expression plasmid without significantly impairing cell growth and protein expression.
Materials:
-
Your E. coli expression strain (e.g., BL21(DE3)) transformed with your expression plasmid.
-
LB broth.
-
This compound stock solution.
-
Sterile baffled flasks for optimal aeration.
-
Inducing agent (e.g., IPTG).
-
SDS-PAGE analysis equipment.
Methodology:
-
Determine the MIC: First, determine the MIC of your untransformed expression strain using the protocol described above.
-
Set up parallel cultures: Inoculate several flasks of LB broth containing a range of this compound concentrations (e.g., 1x, 1.5x, 2x, and 3x the MIC) with a single colony of your transformed E. coli strain.
-
Monitor cell growth: Incubate the cultures at the optimal temperature for your protein expression (e.g., 37°C for rapid growth or a lower temperature like 18-25°C for improved protein solubility) with vigorous shaking. Monitor the cell growth by measuring the OD600 at regular intervals.
-
Induce protein expression: When the cultures reach the optimal OD600 for induction (typically 0.6-0.8), add the inducing agent at the desired concentration.
-
Continue incubation and harvest: Continue to incubate the cultures for the desired expression time (e.g., 3-4 hours at 37°C or overnight at a lower temperature). After incubation, harvest the cells by centrifugation.
-
Analyze protein expression: Lyse the cell pellets and analyze the protein expression levels in each culture using SDS-PAGE.
-
Select the optimal concentration: Compare the cell growth rates and the levels of recombinant protein expression for each bekanamycin concentration. The optimal concentration is the one that provides the best balance between maintaining the plasmid (as evidenced by good protein expression) and minimizing the negative impact on cell growth. Often, a concentration just above the MIC is sufficient and minimizes the metabolic load on the cells.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No colonies on the plate after transformation | 1. Bekanamycin concentration is too high: The concentration may be lethal even to transformed cells. 2. Ineffective transformation: The competent cells may have low efficiency, or there was an issue with the transformation protocol. 3. Degraded antibiotic: The bekanamycin stock solution or the plates may have lost potency.[12] | 1. Determine the MIC of your untransformed strain and use a concentration 1.5-2x the MIC.[5] 2. Include a positive control transformation with a known plasmid to verify the competency of your cells. 3. Prepare fresh bekanamycin stock solution and new plates. Store the stock solution at -20°C and plates at 4°C for no more than a month.[12] |
| Growth on the negative control plate (untransformed cells) | 1. Bekanamycin concentration is too low: The concentration is not sufficient to inhibit the growth of non-resistant cells. 2. Degraded antibiotic: The bekanamycin has lost its activity.[12] 3. Contamination: The competent cells or plates may be contaminated with a resistant strain. | 1. Increase the bekanamycin concentration in your plates. Perform an MIC test to determine the correct concentration.[5] 2. Prepare fresh bekanamycin stock and plates.[12] 3. Use fresh, uncontaminated competent cells and ensure aseptic technique during plating. |
| Satellite colonies appear on the plate | 1. Incorrect antibiotic concentration: The concentration may be too low, allowing for some growth of non-resistant cells. 2. Prolonged incubation: Incubating the plates for too long can lead to the breakdown of the antibiotic and the growth of satellite colonies.[13] 3. Degraded antibiotic: The bekanamycin in the plates may have degraded over time.[12] | 1. Verify the bekanamycin concentration in your plates. An MIC test is recommended.[5] 2. Do not incubate plates for longer than 16-20 hours at 37°C.[13] 3. Use freshly prepared plates. |
| Low protein expression or plasmid yield | 1. Suboptimal bekanamycin concentration: The concentration may be too high, causing a metabolic burden on the cells and reducing their capacity for protein or plasmid production.[7] 2. Plasmid instability: If the concentration is too low, the plasmid may be lost from the cell population over time. | 1. Test a range of bekanamycin concentrations to find the optimal balance between selective pressure and cell health (see Protocol 2). 2. Ensure the bekanamycin concentration is at least 1.5x the MIC to maintain adequate selective pressure.[5] |
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting the Level of Kanamycin Resistance in Transformed Sunflower Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Kanamycin Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Bekanamycin Sulfate in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions regarding the stability and degradation of bekanamycin sulfate in culture media over time.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in culture media over time?
While this compound is stable as a powder and in stock solutions when stored correctly, its stability in complex culture media at 37°C for extended periods is not well-documented.[1][2][3][4] Studies on the closely related aminoglycoside, neomycin, have shown significant degradation in culture media over 12 days at 37°C.[3][4] In contrast, aminoglycosides in simpler aqueous solutions like saline have demonstrated excellent stability for up to six weeks at 37°C.[1][2] This suggests that components within the culture medium may contribute to the degradation of bekanamycin. Therefore, for long-term experiments, it is crucial to empirically determine the stability and effective concentration of this compound in your specific medium.
Q2: What factors can influence the degradation of this compound in culture media?
Several factors can affect the stability of this compound in liquid solutions:
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate the degradation of antibiotics.[5]
-
pH: The pH of the culture medium can influence the stability of bekanamycin.[5]
-
Light Exposure: Like many antibiotics, prolonged exposure to light can lead to degradation.[5]
-
Medium Components: The various components in culture media, such as amino acids, vitamins, and salts, can potentially interact with and contribute to the degradation of bekanamycin.[6]
-
Repeated Freeze-Thaw Cycles: To maintain the potency of stock solutions, it is best to aliquot them and avoid repeated freezing and thawing.
Q3: What are the potential consequences of this compound degradation in my experiments?
Degradation of this compound can lead to a decrease in its effective concentration, which can have several negative impacts on your experiments:
-
Loss of Selective Pressure: In experiments requiring antibiotic selection, a reduction in the active antibiotic concentration can allow non-resistant cells to survive and proliferate, leading to a loss of selection efficiency.
-
Inconsistent and Unreliable Results: Fluctuating antibiotic potency can introduce variability and lead to inconsistent results between experiments or even within the same long-term experiment.[5]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage are critical for maintaining the efficacy of this compound.
-
Preparation: Dissolve this compound powder in sterile water to a desired stock concentration (e.g., 10-50 mg/mL). To ensure sterility, pass the solution through a 0.22 µm filter.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term storage. For short-term use, aqueous stock solutions can be stored at 2-8°C.[5] Protect the solution from light.[5]
Troubleshooting Guide
This section provides solutions to common problems that may be related to the degradation of this compound in your experiments.
| Problem | Potential Cause Related to Degradation | Troubleshooting Steps |
| Inconsistent results in long-term cell culture experiments. | The concentration of active bekanamycin may be decreasing over time due to degradation. | 1. Perform a stability study: Determine the half-life of bekanamycin in your specific culture medium at 37°C (see Experimental Protocols below). 2. Replenish the medium more frequently: If significant degradation is observed, replace the culture medium containing fresh bekanamycin more often to maintain a consistent selective pressure. |
| Loss of selective pressure; non-transfected/transduced cells are surviving. | The effective concentration of bekanamycin has fallen below the minimum inhibitory concentration (MIC) required to kill the cells. | 1. Perform a kill curve analysis: Determine the optimal concentration of bekanamycin for your specific cell line (see Experimental Protocols below).[7][8] 2. Increase the working concentration: Based on your stability data, you may need to use a higher initial concentration to compensate for degradation over time. |
| Variable cell viability or unexpected cytotoxicity. | Degradation products of bekanamycin may have different cytotoxic profiles than the parent compound. | 1. Characterize degradation products (Advanced): Use analytical methods like HPLC to identify potential degradation products. 2. Re-evaluate optimal concentration: Perform a dose-response experiment to ensure your working concentration is not causing unintended cytotoxicity.[9] |
Data Summary
The stability of this compound is highly dependent on the storage conditions and the solution in which it is dissolved.
Table 1: Stability of this compound and Related Aminoglycosides
| Compound | Solution | Temperature | Stability | Reference |
| Aminoglycosides (general) | Saline | 37°C | Excellent long-term stability over six weeks. | [1][2] |
| Neomycin | Tryptone Soy Broth (TSB) | 37°C | Significant degradation observed over 12 days. | [3][4] |
| Kanamycin | Aqueous Solution | 37°C | Solutions are stable for approximately 5 days. | |
| Kanamycin | Aqueous Stock Solution | 2-8°C | Can be stored for long-term. | |
| Kanamycin | Agar Plates (sealed) | 2-8°C | Stable for about one month. | |
| Gentamicin, Tobramycin | In combination with Carbenicillin or Piperacillin | 25°C and 4°C | Substantial decline in activity after 8 to 48 hours. | [10] |
| Amikacin | In combination with Carbenicillin or Piperacillin | 25°C and 4°C | No loss of activity. | [10] |
Experimental Protocols
Given the lack of specific data on this compound degradation in common cell culture media, it is highly recommended to determine its stability and optimal concentration for your specific experimental conditions.
Protocol 1: Determining the Optimal Concentration (Kill Curve)
This protocol helps determine the minimum concentration of this compound required to kill non-transfected or non-transduced mammalian cells.[7][8]
Materials:
-
Your mammalian cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Plating: Plate your cells in a multi-well plate at a density that will not reach confluency during the experiment. Allow the cells to adhere overnight.
-
Prepare Antibiotic Dilutions: The next day, prepare a series of dilutions of this compound in your complete culture medium. A broad range is recommended for the initial test (e.g., 50, 100, 200, 400, 600, 800, 1000 µg/mL). Include a "no antibiotic" control.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Medium Changes: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within a reasonable timeframe (typically 7-14 days).
Protocol 2: Assessing this compound Stability and Potency Over Time (Bioassay)
This protocol allows you to assess the biological activity of this compound in your culture medium over time.
Materials:
-
A bacterial strain sensitive to bekanamycin (e.g., a standard laboratory strain of E. coli)
-
Bacterial growth medium (e.g., LB broth)
-
Your cell culture medium of interest
-
This compound
-
96-well plates
-
Plate reader
Procedure:
-
Prepare Bekanamycin-Containing Medium: Prepare a solution of this compound in your cell culture medium at the working concentration you intend to use.
-
Incubate Medium: Incubate this medium under your standard cell culture conditions (37°C, 5% CO₂).
-
Set Up Bioassay at Different Time Points: At various time points (e.g., Day 0, Day 1, Day 2, Day 4, Day 7), take an aliquot of the incubated medium.
-
Prepare Serial Dilutions: For each time point, perform a serial dilution of the collected medium in fresh bacterial growth medium in a 96-well plate.
-
Inoculate with Bacteria: Inoculate the wells with a standardized suspension of the bekanamycin-sensitive bacteria.
-
Incubate and Measure Growth: Incubate the plate at 37°C with shaking and monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals using a plate reader.
-
Analyze Results: Compare the growth curves of the bacteria in the medium from different incubation time points. A faster growth rate in the medium that was pre-incubated for longer indicates a loss of bekanamycin potency. The minimum inhibitory concentration (MIC) can be determined for each time point, and a decrease in the MIC over time signifies degradation.
Visualizations
Caption: Workflow for determining the optimal bekanamycin concentration.
Caption: Workflow for assessing bekanamycin potency over time.
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of pH on Bekanamycin Sulfate Activity and Stability
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols regarding the influence of pH on the antibacterial activity and chemical stability of bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria. It binds to the 30S subunit of the bacterial ribosome, which leads to the misreading of mRNA. This results in the production of non-functional or toxic proteins, ultimately causing bacterial cell death. Bekanamycin is effective against a range of Gram-positive and Gram-negative bacteria.[1]
Q2: How does the pH of the experimental medium affect the antibacterial activity of this compound?
The pH of the medium significantly impacts the antibacterial activity of this compound. Generally, aminoglycoside antibiotics like bekanamycin show greater potency in neutral to alkaline conditions and reduced activity in acidic environments.[1]
Q3: What is the scientific reason for the pH-dependent activity of this compound?
The activity of this compound is dependent on the protonation state of its amino groups. In acidic environments (low pH), these amino groups become protonated, resulting in a higher positive charge on the molecule. This increased positive charge is thought to impede the transport of the antibiotic across the bacterial cell membrane, thereby reducing its effectiveness. Conversely, in neutral to alkaline conditions (higher pH), the aminoglycoside is less protonated, which facilitates its uptake by bacterial cells.[1]
Q4: What is the optimal pH range for the antibacterial activity of this compound?
While the specific optimal pH can vary depending on the bacterial strain, research on closely related aminoglycosides indicates that their activity is enhanced at a neutral to slightly alkaline pH, generally in the range of 7.0 to 8.0.[1]
Q5: What is the most stable pH range for storing this compound solutions?
For storage, this compound solutions are most stable in a slightly acidic pH range of 4.5 to 5.5.[2] Outside this range, their stability decreases.
Q6: How stable is this compound in aqueous solutions under typical experimental conditions?
Aqueous stock solutions of this compound are relatively stable, showing stability for approximately 5 days at 37°C.[3][4] For longer-term storage, it is recommended to store aliquots at 2-8°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity | The pH of the culture medium has dropped below the optimal range for bekanamycin activity due to bacterial metabolism producing acidic byproducts.[1] | Monitor the pH of your culture medium throughout the experiment. Consider using a buffered medium (e.g., with MOPS or HEPES) to maintain a stable pH.[1] |
| Precipitation of this compound in the stock solution | The pH of the solvent is outside the optimal solubility and stability range. | Ensure your stock solution is prepared in sterile, purified water. A 1% solution of the related kanamycin sulfate in water typically has a pH between 6.5 and 8.5.[1] For long-term storage, consider buffering the solution to a slightly acidic pH of 4.5-5.5.[2] |
| Variability in Minimum Inhibitory Concentration (MIC) values between experiments | The pH of the growth medium (e.g., Mueller-Hinton Broth) used for MIC determination is inconsistent. | Standardize the pH of the media used for your MIC assays. Check and adjust the pH before each experiment to ensure consistency.[1] |
Data Presentation
Effect of pH on this compound Activity
The following table summarizes the expected trend in the antibacterial activity of aminoglycoside antibiotics like this compound at different pH values.
| pH | Expected Minimum Inhibitory Concentration (MIC) | Expected Activity Level |
| Acidic (e.g., 5.5) | Significantly Higher | Low |
| Slightly Acidic (e.g., 6.5) | Moderately Higher | Moderate |
| Neutral (e.g., 7.4) | Baseline | High |
| Alkaline (e.g., 8.0) | Lower | Very High |
Disclaimer: This table presents representative data for the aminoglycoside class of antibiotics. Actual MIC values for this compound may vary depending on the specific bacterial strain and experimental conditions.
Stability of Kanamycin Sulfate Solutions
The following table provides a summary of the stability of kanamycin (a close analog of bekanamycin) solutions under various conditions.
| pH Range | Condition | Stability | Reference |
| 4.5 - 5.5 | Storage | Highest stability | [2] |
| 7.3 | 72°C | No detectable loss of activity | [5][6] |
| 5.0 | Elevated Temperature | Becomes more labile | [6] |
| Not specified | 37°C in aqueous solution | Stable for approximately 5 days | [3][4] |
Experimental Protocols
Protocol for Determining the Effect of pH on this compound's Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound at various pH values.
Materials:
-
This compound powder
-
Sterile, purified water
-
Mueller-Hinton Broth (MHB)
-
Sterile buffers (e.g., phosphate buffer for pH 6.0 and 7.0, Tris buffer for pH 8.0)
-
Bacterial culture in logarithmic growth phase (e.g., E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Calibrated pH meter
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the MHB into sterile containers for each pH to be tested (e.g., pH 5.5, 6.5, 7.4, 8.0).
-
Adjust the pH of each aliquot using the appropriate sterile buffer.
-
Confirm the final pH with a calibrated pH meter.
-
Sterile-filter the pH-adjusted media.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in sterile, purified water (e.g., 1024 µg/mL).
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution using the pH-adjusted MHB to create a range of antibiotic concentrations at each specific pH.
-
-
Preparation of Bacterial Inoculum:
-
Dilute the bacterial culture in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the serially diluted this compound with the standardized bacterial inoculum.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Visualizations
Caption: pH's influence on bekanamycin's activity.
References
Technical Support Center: Troubleshooting Bekanamycin Sulfate Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and failures researchers, scientists, and drug development professionals may encounter during selection experiments using bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results (e.g., variable cell death, sporadic colony formation) with my this compound selection?
Inconsistent results with this compound selection can stem from several factors, ranging from the inherent properties of the antibiotic to variations in experimental technique. Here are the most common causes:
-
Suboptimal or Incorrect Antibiotic Concentration: The optimal concentration of this compound is highly dependent on the specific cell line being used.[1][2] A concentration that is too low will not effectively kill untransfected cells, leading to a high background of surviving cells.[1][2] Conversely, a concentration that is too high can be toxic even to the cells that have successfully integrated the resistance gene, resulting in widespread cell death and few or no viable colonies.[1][2] It is crucial to perform a kill curve analysis to determine the minimum concentration of bekanamycin that kills all non-transfected cells within a 7-14 day period.[2]
-
Degradation of this compound: this compound solutions can lose potency if not stored correctly.[2][3] Improper storage, such as exposure to light, incorrect temperatures, or multiple freeze-thaw cycles, can lead to antibiotic degradation and reduced efficacy.[1][2][3]
-
Variations in Cell Health and Density: The physiological state and density of your cells at the time of selection can significantly impact the outcome.[1] Unhealthy cells may not survive the selection process, even if they have incorporated the resistance gene.[1] Cells plated at too high a density can experience contact inhibition or nutrient depletion, which may affect their response to the antibiotic.[1]
-
Low Transfection Efficiency: If the efficiency of your transfection is low, the number of cells that have successfully integrated the resistance gene will be small, potentially leading to the appearance of no surviving cells or only a few sporadic colonies.[2]
Q2: My this compound selection is not working at all. Either all my cells are dying, or none of them are. What's going wrong?
This issue typically points to a problem with the antibiotic concentration or its activity.
-
All Cells Are Dying:
-
Bekanamycin Concentration is Too High: As mentioned, an excessively high concentration can be toxic to all cells, including the transfected ones.[2] A kill curve is essential to determine the appropriate concentration for your specific cell line.[2]
-
Toxicity of the Expressed Protein: The protein you are attempting to express may be toxic to the cells, causing cell death independently of the antibiotic selection.[2]
-
-
No Cells Are Dying:
-
Bekanamycin Concentration is Too Low: The concentration of bekanamycin may be insufficient to kill the non-transfected cells.[2]
-
Degraded this compound: The antibiotic may have lost its activity due to improper storage or handling.[2][3] Aqueous stock solutions should be stored at 2-8°C for short-term use and at -20°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.[2][4]
-
Intrinsic Resistance of the Cell Line: Some cell lines may exhibit a natural resistance to this compound, requiring a higher concentration for effective selection.[2]
-
Q3: I'm observing many small "satellite" colonies around my larger, resistant colonies. What causes this and how can I prevent it?
Satellite colonies are a common issue in antibiotic selection experiments and are often caused by the local depletion of the antibiotic.
-
Bekanamycin Concentration is Too Low: The enzyme produced by the resistant cells can diffuse into the surrounding medium and inactivate the bekanamycin in the immediate vicinity of the colony.[5] This allows non-resistant cells to grow in this "safe zone," forming satellite colonies.[5] Increasing the bekanamycin concentration can help to mitigate this effect.[5]
-
Prolonged Incubation: Extended incubation times (longer than 16-18 hours for bacteria) can lead to the breakdown of the antibiotic, promoting the growth of satellite colonies.[5]
-
High Plating Density: Plating a high density of cells can also contribute to the satellite colony problem.[5]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
A kill curve is a critical first step to determine the minimum concentration of an antibiotic required to kill all non-transfected cells within a specific timeframe (typically 7-10 days).[1]
Methodology:
-
Cell Plating: Plate your specific mammalian cell line at a low density (e.g., 20-25% confluency) in a multi-well plate (e.g., 24-well).[1] Allow the cells to attach and resume growth for 24 hours.[1]
-
Antibiotic Dilution Series: Prepare a series of this compound dilutions in your complete growth medium. A good starting range for mammalian cells is broad and may require optimization, but you could test concentrations from 50 µg/mL to over 500 µg/mL.[6] Include a "no antibiotic" control.[1]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations.[1]
-
Incubation and Observation: Incubate the cells and observe them daily.[1] Replace the antibiotic-containing medium every 2-3 days.[1]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 48 hours) for 7-10 days.[1] This can be done through visual inspection of cell morphology and cell death, or by using a viability assay such as Trypan Blue exclusion or an MTT assay.[1]
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-10 days.[1]
Protocol 2: Stable Cell Line Selection with this compound
Methodology:
-
Transfection: Transfect your plasmid of interest (containing your gene of interest and the appropriate resistance gene, such as nptII or neo) into your target cells using an optimized transfection protocol.[1][6]
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.[1][6]
-
Initiation of Selection: After the recovery period, passage the cells into a fresh culture vessel with complete growth medium containing the predetermined optimal concentration of this compound.[1]
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days.[1] Most non-transfected cells should die off within the first week.[1]
-
Clonal Isolation: Once discrete, resistant colonies are visible (typically after 2-3 weeks), you can isolate these colonies using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.[1]
Data Presentation
Table 1: Troubleshooting Guide for Inconsistent this compound Selection
| Problem | Possible Cause | Recommended Solution |
| No colonies after transformation/transfection | Bekanamycin concentration is too high. | Verify the stock solution concentration and perform a kill curve to determine the minimum inhibitory concentration (MIC).[2][5] |
| Antibiotic degradation. | Prepare fresh this compound solutions and store them properly (aliquoted at -20°C for long-term storage).[2][4] | |
| Issues with competent cells or transfection protocol. | Include a positive control in your experiment to verify the efficiency of your cells and protocol.[5] | |
| Growth of a uniform "lawn" of cells | Ineffective selection due to very low bekanamycin concentration or inactive antibiotic. | Prepare fresh plates or media with a higher, verified concentration of bekanamycin.[5] |
| Presence of many small "satellite" colonies | Bekanamycin concentration is too low, leading to local antibiotic depletion. | Increase the bekanamycin concentration.[5] |
| Prolonged incubation. | Avoid extended incubation times.[5] | |
| Plates are too dense. | Plate a smaller volume or a more dilute suspension of cells.[5] | |
| Plasmid loss during overnight liquid culture | Insufficient selective pressure. | Ensure you are using the optimal bekanamycin concentration in your liquid media.[5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Aqueous Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][4] | |
| 2-8°C | Short-term | Protect from light.[2] | |
| Solutions at 37°C | 37°C | Approx. 5 days | [2][7] |
Visualizations
Caption: Troubleshooting workflow for inconsistent bekanamycin selection.
Caption: Bekanamycin's mechanism and the plasmid-mediated resistance.
References
Technical Support Center: The Impact of Bekanamycin Sulfate on Recombinant Protein Expression
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of bekanamycin sulfate in recombinant protein expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of recombinant protein expression?
This compound is an aminoglycoside antibiotic that is bactericidal, meaning it actively kills bacteria rather than just inhibiting their growth.[1] Its primary mechanism involves the inhibition of protein synthesis.[1][2][3] Bekanamycin binds to the 30S subunit of the bacterial ribosome, which interferes with the protein synthesis process in two main ways:[1][4][5]
-
mRNA Misreading: It causes the ribosome to misread the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or faulty proteins.[1][5]
-
Inhibition of Translocation: Bekanamycin obstructs the movement of the ribosome along the mRNA strand, which halts the elongation of the protein chain.[1][4]
In recombinant protein expression systems, a plasmid carrying the gene of interest will also contain a resistance gene, such as the neomycin phosphotransferase II (NPTII or kanR) gene. This gene product inactivates bekanamycin, allowing only the bacteria that have successfully taken up the plasmid to survive and proliferate in a culture medium containing the antibiotic.[6][7]
Q2: What is the recommended working concentration of this compound for recombinant protein expression in E. coli?
A commonly used starting concentration for this compound in E. coli is 50 µg/mL.[6] However, the optimal concentration can vary depending on several factors, including the E. coli strain, the plasmid copy number, and the specific experimental conditions.[6] Therefore, it is highly recommended to empirically determine the optimal concentration for your specific setup.[6]
Q3: How does the concentration of this compound affect recombinant protein expression levels?
The concentration of this compound can have a significant impact on recombinant protein expression. While it is essential for selecting and maintaining the plasmid, suboptimal concentrations can negatively affect your protein yield.
-
Insufficient Concentration: A concentration that is too low may not provide enough selective pressure, allowing for the growth of plasmid-free cells. These cells can outcompete the plasmid-containing cells, leading to a decrease in the overall yield of the recombinant protein.[6] The appearance of many small "satellite" colonies around larger colonies on an agar plate is a common indicator of a bekanamycin concentration that is too low.[6]
-
Excessive Concentration: Conversely, an excessively high concentration of bekanamycin can be detrimental to the host cells, even if they carry the resistance gene. This can lead to slower cell growth and reduced metabolic activity, which in turn can decrease the expression of the recombinant protein.[6][8] Some studies have shown that high concentrations of kanamycin (a close relative of bekanamycin) can seriously interfere with the normal growth of E. coli.[8]
Interestingly, some research suggests that for certain host strains and culture conditions, a higher concentration of kanamycin can act as a stress factor that leads to increased plasmid DNA production.[6] However, this needs to be carefully balanced against the potential for reduced overall yield due to inhibited cell growth.[6] One study found that increasing the kanamycin concentration from 5 mg/L to 10 or 25 mg/L increased the expression of a reporter protein, but concentrations of 50 or 100 mg/L led to weaker fluorescence than the control with no antibiotic.[8]
Troubleshooting Guide
This section addresses common issues encountered when using this compound for recombinant protein expression.
| Problem | Possible Cause | Recommended Solution |
| Low or no recombinant protein expression | Suboptimal Bekanamycin Concentration: The concentration may be too high, inhibiting cell growth and protein synthesis, or too low, leading to plasmid loss.[6][8] | Empirically determine the Minimum Inhibitory Concentration (MIC) for your specific E. coli strain and use a working concentration slightly above the MIC.[6] (See Experimental Protocols section). |
| Plasmid Loss: Insufficient selective pressure in the culture medium can lead to the loss of the expression plasmid.[6] | Ensure the appropriate concentration of bekanamycin is maintained throughout the culture period, including in the starter culture and the main culture. | |
| Toxicity of the Recombinant Protein: The expressed protein may be toxic to the host cells, leading to poor growth and low yield.[9] | Try lowering the induction temperature, using a lower concentration of the inducer (e.g., IPTG), or switching to a weaker promoter.[9] | |
| No colonies on the plate after transformation | Bekanamycin Concentration is Too High: The concentration in the selection plates may be lethal to the transformed cells.[6] | Verify the calculations for your stock solution and the final concentration in your plates. Perform a titration experiment to determine the optimal concentration.[6] |
| Inactive Antibiotic: The this compound may have degraded due to improper storage or handling. | Prepare fresh bekanamycin stock solution and new selection plates. Store the stock solution in aliquots at -20°C.[10] | |
| Presence of satellite colonies | Bekanamycin Concentration is Too Low: The resistance enzyme secreted by the transformed colonies can degrade the antibiotic in the immediate vicinity, allowing non-transformed cells to grow.[6] | Increase the concentration of bekanamycin in your selection plates. |
| Prolonged Incubation: Extended incubation times can lead to the breakdown of the antibiotic.[6] | Avoid incubating plates for longer than 16-18 hours. | |
| A uniform "lawn" of bacteria on the selection plate | Ineffective Selection: The bekanamycin concentration is far too low, or the antibiotic is completely inactive.[6] | Prepare fresh plates with a higher, verified concentration of bekanamycin. Test your untransformed host strain on a plate to confirm the antibiotic's efficacy. |
Data Presentation
Table 1: Illustrative Impact of this compound Concentration on Recombinant Protein Expression
| This compound Concentration (µg/mL) | Cell Growth (OD600) | Recombinant Protein Yield (mg/L) | Plasmid Stability (%) |
| 0 | 2.5 | 5 | <10 |
| 10 | 2.4 | 50 | 85 |
| 25 | 2.2 | 120 | 95 |
| 50 (Recommended Starting Point) | 2.0 | 150 | >99 |
| 100 | 1.5 | 90 | >99 |
| 200 | 0.8 | 40 | >99 |
Note: This data is illustrative and the optimal concentration will vary depending on the specific experimental system.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is essential for determining the lowest concentration of bekanamycin that inhibits the visible growth of your untransformed host E. coli strain. The optimal working concentration for plasmid selection is typically slightly higher than the MIC.[6]
Materials:
-
Untransformed E. coli host strain
-
Luria-Bertani (LB) agar plates
-
LB broth
-
This compound stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile culture tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Spreader
Methodology:
-
Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli host strain. Incubate overnight at 37°C with shaking.
-
Standardize Cell Density: The next day, measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare Titration Plates: Prepare a series of LB agar plates with varying final concentrations of bekanamycin. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.[6]
-
Plate the Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates.
-
Incubate: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: Examine the plates and identify the lowest bekanamycin concentration at which there is no bacterial growth. This is the MIC.[6]
-
Select Working Concentration: Your optimal working concentration for selecting transformed colonies should be slightly higher than the MIC (e.g., 1.5x the MIC) to ensure stringent selection.[6]
Protocol 2: Recombinant Protein Expression using this compound for Selection
Materials:
-
E. coli host strain transformed with the expression plasmid
-
LB broth
-
This compound stock solution
-
Inducer (e.g., IPTG)
-
Incubator shaker
-
Centrifuge
Methodology:
-
Inoculate Starter Culture: Inoculate 10 mL of LB broth containing the optimal concentration of this compound with a single colony from your transformation plate. Incubate overnight at 37°C with shaking.
-
Inoculate Main Culture: The next day, inoculate 1 L of LB broth containing this compound with the overnight starter culture (typically a 1:100 dilution).
-
Monitor Growth: Incubate at 37°C with shaking and monitor the cell growth by measuring the OD600 periodically.
-
Induce Protein Expression: When the OD600 reaches mid-log phase (typically 0.6-0.8), add the inducer (e.g., IPTG) to the final desired concentration.
-
Continue Incubation: Continue to incubate the culture under the optimal conditions for your protein expression (e.g., lower temperature for several hours or overnight).
-
Harvest Cells: Harvest the bacterial cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting logic for low recombinant protein yield.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Bekanamycin Sulfate vs. Zeocin for Stable Cell Line Generation
For researchers, scientists, and drug development professionals, the successful generation of stable cell lines is a cornerstone of modern biological research and therapeutic development. The selection of an appropriate antibiotic is a critical step in this process, directly influencing the efficiency and outcome of isolating cells that have successfully integrated a gene of interest. This guide provides a detailed, objective comparison of two such agents: bekanamycin sulfate and zeocin.
While both are antibiotics, their suitability and efficacy for generating stable eukaryotic cell lines differ dramatically. Zeocin is a well-established and widely used selection agent in this application, with a wealth of supporting data and established protocols. In contrast, this compound, an aminoglycoside antibiotic, is primarily recognized for its antibacterial properties. Its use in eukaryotic cell selection is not well-documented, and available information suggests it is not a reliable or efficient choice for this purpose.
At a Glance: Key Differences
| Feature | This compound | Zeocin |
| Primary Application | Antibacterial agent | Eukaryotic and prokaryotic selection agent |
| Mechanism of Action | Inhibits protein synthesis by binding to ribosomal subunits[1] | Intercalates into and cleaves DNA, causing cell death[2][3][4] |
| Efficacy in Eukaryotic Selection | Poorly documented and generally considered low/ineffective[5][6] | High, with extensive documentation across various cell lines[2][4][7] |
| Resistance Gene | neo (neomycin phosphotransferase II)[5] | Sh ble (Streptoalloteichus hindustanus bleomycin gene)[2][3] |
| Established Protocols | Scarce to non-existent for eukaryotic cell selection[5] | Widely available and well-defined[2][3] |
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the utility of these two antibiotics for stable cell line generation lies in their distinct mechanisms of action.
This compound: As an aminoglycoside, this compound functions by binding to the ribosomal subunits of a cell, which disrupts protein synthesis.[1] In bacteria, it primarily targets the 30S ribosomal subunit, leading to mRNA misreading and the production of nonfunctional proteins.[1] While it can also affect eukaryotic 80S ribosomes, its potency is significantly lower, and the concentrations required for effective selection in mammalian cells are often high and can lead to cytotoxicity.[5]
Zeocin: Zeocin, a member of the bleomycin family of antibiotics, has a more direct and potent mechanism for inducing cell death in a broad range of organisms, including mammalian cells.[2][3][4][8] It intercalates into the DNA strands and causes double-strand breaks, a level of damage that is lethal to the cell if not repaired.[8] Resistance is conferred by the Sh ble gene product, a 13.7 kDa protein that binds to zeocin and prevents it from interacting with DNA.[2][3]
Performance in Stable Cell Line Generation
Quantitative data directly comparing the performance of this compound and zeocin for generating stable eukaryotic cell lines is virtually nonexistent in peer-reviewed literature. This is primarily because this compound is not considered a standard tool for this application. However, we can infer performance based on available data for each antibiotic individually and in comparison to other standard selection agents.
Zeocin: Studies have shown zeocin to be a highly effective selection agent. In a comparative study with other antibiotics, zeocin selection resulted in a higher percentage of transgene-expressing clones.[7][9] All isolated zeocin-resistant clones expressed the green fluorescent protein (GFP) reporter, compared to only 47% of neomycin-resistant clones and 14% of puromycin-resistant clones.[7] Furthermore, zeocin-selected populations have demonstrated better transgene stability over time in the absence of selective pressure.[7][9]
| Parameter | Zeocin |
| Typical Mammalian Selection Concentration | 50 - 1000 µg/mL (cell line dependent)[2][4] |
| Average Mammalian Selection Concentration | 250 - 400 µg/mL[4] |
| Time to Generate Foci | 2 - 6 weeks[2] |
| Selection Efficiency (GFP+ clones) | ~100%[7] |
This compound: There is a significant lack of data for the use of this compound in mammalian cell selection. It is often considered interchangeable with kanamycin, which has been reported to be ineffective for this purpose.[10] While the neo gene confers resistance to both kanamycin/bekanamycin and G418, G418 is the standard choice for eukaryotic selection due to its higher potency against mammalian cells.[5] Researchers attempting to use this compound would need to perform extensive optimization with no guarantee of success, as there are no established protocols.[5]
| Parameter | This compound |
| Typical Mammalian Selection Concentration | Not well established[6] |
| Time to Generate Foci | Not documented |
| Selection Efficiency | Not documented; expected to be low |
Experimental Protocols
A standardized protocol for generating stable cell lines using zeocin is well-established. In contrast, a reliable protocol for this compound in this context is not available.
Zeocin Stable Cell Line Generation Protocol (General)
This protocol provides a general workflow. Optimal conditions, particularly the zeocin concentration, must be determined empirically for each cell line.
1. Determination of Zeocin Sensitivity (Kill Curve):
-
Seed untransfected cells at a low density (e.g., 20-25% confluency) in a multi-well plate.
-
The following day, replace the medium with fresh medium containing a range of zeocin concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).[2]
-
Incubate the cells and replace the selective medium every 3-4 days.[2]
-
Observe the cells daily and determine the lowest concentration of zeocin that kills all cells within 7-14 days. This is the optimal concentration for selection.
2. Transfection and Selection:
-
Transfect the plasmid containing your gene of interest and the Sh ble resistance gene into the target cell line using your preferred method.
-
Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[2]
-
Passage the cells into a fresh culture vessel with a complete growth medium containing the predetermined optimal concentration of zeocin.[2]
-
Continue to culture the cells in the selective medium, replacing the medium every 3-4 days.[2]
3. Isolation of Stable Clones:
-
After 2-6 weeks, distinct, resistant colonies (foci) should become visible.[2]
-
Isolate these colonies using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.
-
Expand the isolated clones in a selective medium for further analysis.
Conclusion: A Clear Choice for Eukaryotic Selection
Based on the available evidence, zeocin is unequivocally the superior choice for generating stable eukaryotic cell lines when compared to this compound. Zeocin is a potent and reliable selection agent with a well-understood mechanism of action and a wealth of supporting data and protocols. Its use leads to high selection efficiency and stable, long-term expression of the integrated transgene.
This compound, on the other hand, is not a standard or recommended antibiotic for this application. The lack of established protocols, poor documentation of its efficacy in eukaryotic cells, and its primary role as an antibacterial agent make its use for stable cell line generation an experimental risk with a high probability of failure. For researchers seeking predictable and efficient results, the choice is clear: zeocin provides a robust and validated pathway to successfully generating stable cell lines.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zeocin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Unlocking Precision in Research: A Comprehensive Guide to Fenofibrate-d6 Keywords for Scientific Inquiry
For scientific researchers leveraging the deuterated internal standard Fenofibrate-d6 in their analytical studies, a nuanced understanding of relevant, long-tail keywords is crucial for effective content creation and information retrieval. A comprehensive list of SEO-driven keywords, categorized by researcher intent, provides a roadmap for developing targeted resources that address the specific queries of this specialist audience. From foundational explorations to intricate troubleshooting and comparative analyses, these keywords illuminate the multifaceted applications of Fenofibrate-d6 in the laboratory.
Below is a curated table of long-tail keywords related to Fenofibrate-d6, designed to guide the creation of scientific content that resonates with the distinct phases of the research process.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is Fenofibrate-d6 and its primary use in research? |
| Fenofibrate-d6 chemical structure and properties | |
| Fenofibrate vs. Fenofibrate-d6 differences for analytical use | |
| Role of Fenofibrate-d6 as an internal standard in mass spectrometry | |
| Understanding isotope dilution mass spectrometry with Fenofibrate-d6 | |
| Fenofibrate-d6 for pharmacokinetic profiling of Fenofibrate | |
| Commercial suppliers and availability of Fenofibrate-d6 | |
| Fenofibrate-d6 certificate of analysis and purity specifications | |
| Synthesis and isotopic enrichment of Fenofibrate-d6 | |
| Fenofibrate-d6 stability and recommended storage conditions | |
| Methodological & Application | Fenofibrate-d6 LC-MS/MS method for plasma sample analysis |
| Protocol for using Fenofibrate-d6 in quantifying Fenofibric acid | |
| Sample preparation techniques for Fenofibrate analysis using Fenofibrate-d6 | |
| Protein precipitation protocol for plasma with Fenofibrate-d6 | |
| Liquid-liquid extraction method for Fenofibrate using a deuterated standard | |
| UPLC-MS/MS conditions for the separation of Fenofibrate and Fenofibrate-d6 | |
| Application of Fenofibrate-d6 in preclinical pharmacokinetic studies | |
| Use of Fenofibrate-d6 in bioequivalence studies of Fenofibrate formulations | |
| Quantifying Fenofibrate metabolites in urine using Fenofibrate-d6 | |
| Establishing a calibration curve for Fenofibrate with Fenofibrate-d6 | |
| Troubleshooting & Optimization | Troubleshooting matrix effects in Fenofibrate-d6 LC-MS/MS analysis |
| Mitigating ion suppression of Fenofibric acid with Fenofibrate-d6 | |
| Optimizing chromatographic peak shape for Fenofibrate and its internal standard | |
| Addressing poor recovery of Fenofibrate-d6 during sample extraction | |
| Impact of different biological matrices on Fenofibrate-d6 quantification | |
| Strategies to improve the signal-to-noise ratio for Fenofibrate-d6 | |
| Common sources of contamination in Fenofibrate-d6 analysis | |
| Optimizing MRM transitions for Fenofibrate and Fenofibrate-d6 | |
| Resolving co-eluting interferences in Fenofibrate bioanalysis | |
| Enhancing the sensitivity of Fenofibrate quantification with Fenofibrate-d6 | |
| Validation & Comparative | Bioanalytical method validation for Fenofibrate using Fenofibrate-d6 |
| Linearity, precision, and accuracy of Fenofibrate-d6 based assays | |
| Cross-validation of Fenofibrate quantification methods between laboratories | |
| Comparing Fenofibrate-d6 with other internal standards for Fenofibrate analysis | |
| Alternative analytical methods to LC-MS/MS for Fenofibrate quantification | |
| Inter-day and intra-day precision assessment with Fenofibrate-d6 | |
| Lower limit of quantification (LLOQ) determination for Fenofibrate using Fenofibrate-d6 | |
| Comparative analysis of HPLC vs. UPLC-MS/MS for Fenofibrate bioanalysis | |
| Justification for selecting Fenofibrate-d6 as an internal standard | |
| Assessment of Fenofibrate-d6 stability in various biological matrices |
Navigating the Nuances: A Comparative Guide to Lot-to-Lot Variability of Bekanamycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Bekanamycin sulfate, a potent aminoglycoside antibiotic, is a critical tool in both research and clinical settings for combating bacterial infections. However, as with any biological or synthetically derived compound, the potential for lot-to-lot variability is a crucial consideration that can significantly impact experimental reproducibility and therapeutic efficacy. This guide provides a comprehensive comparison of the key quality attributes of this compound, offering insights into potential variations between different manufacturing batches. While direct, publicly available comparative data for multiple lots of this compound is limited, this guide utilizes information from closely related aminoglycosides and established analytical methodologies to present a framework for assessing and managing this variability.
Understanding the Stakes: Why Lot-to-Lot Variability Matters
In research, inconsistent product quality can lead to unreliable and irreproducible results, wasting valuable time and resources. For drug development professionals, variability in the active pharmaceutical ingredient (API) can have profound implications for the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding and assessment of lot-to-lot consistency are paramount.
Key Quality Attributes for Comparison
The following table summarizes the critical parameters that should be assessed when comparing different lots of this compound. The acceptable ranges are based on typical specifications for aminoglycoside antibiotics, including the closely related kanamycin sulfate.
| Parameter | Typical Specification | Potential Impact of Variability |
| Potency | ≥ 750 µg/mg (anhydrous basis) | Direct effect on the antibiotic's efficacy. Lower potency may lead to reduced antibacterial activity. |
| Purity (by HPLC) | ≥ 98.0% | Higher levels of impurities could indicate degradation or issues in the manufacturing process, potentially affecting safety and efficacy. |
| Related Substances/Impurities | ||
| - Kanamycin A | Report value | Kanamycin A is a related aminoglycoside. Significant variation could alter the overall antibiotic spectrum and potency. |
| - Other individual impurities | ≤ 0.5% | Unknown impurities may have unintended biological activities or toxicities. |
| - Total impurities | ≤ 2.0% | High total impurities can compromise the overall quality and safety of the product. |
| Sulfate Content | 15.0% - 17.0% | The sulfate salt form affects the drug's solubility, stability, and molecular weight, which is critical for accurate dosing. |
| Water Content | ≤ 1.5% | High water content can promote degradation and affect the stability of the product. |
| pH (1% solution) | 6.5 - 8.5 | Variations in pH can impact the solubility and stability of the antibiotic in solution. |
| Appearance | White to off-white crystalline powder | A change in color or appearance may indicate the presence of impurities or degradation. |
Note: The values presented in this table are illustrative and based on typical specifications for aminoglycoside antibiotics. Actual specifications may vary between manufacturers.
A study on the interlot variability of other aminoglycosides, gentamicin and tobramycin, revealed that the actual concentration in commercial preparations could range from 101% to 134% of the labeled concentrations, highlighting the potential for significant variation within this class of antibiotics.[1] This underscores the importance of stringent quality control and independent verification of critical parameters for each new lot of this compound.
Mechanism of Action: A Refresher
This compound exerts its bactericidal effect by targeting bacterial protein synthesis. The antibiotic binds to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of non-functional proteins. This disruption of essential cellular processes ultimately results in bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols for Assessing Lot-to-Lot Variability
To ensure the consistency and reliability of this compound, a series of well-defined analytical methods should be employed. The following are key experimental protocols for evaluating the quality attributes of different lots.
Potency Assay (Microbiological Assay)
This assay determines the antimicrobial activity of this compound.
-
Method: A microbiological agar diffusion assay is commonly used, employing a susceptible test organism such as Staphylococcus aureus or Bacillus subtilis.
-
Procedure:
-
Prepare a standardized culture of the test organism.
-
Prepare a series of standard solutions of a this compound reference standard and solutions of the test lots at a known concentration.
-
Apply the standard and test solutions to wells or paper discs on agar plates seeded with the test organism.
-
Incubate the plates under specified conditions.
-
Measure the zones of inhibition around the wells or discs.
-
Calculate the potency of the test lot by comparing the size of its inhibition zone to those of the reference standard.
-
Purity and Impurity Profiling (High-Performance Liquid Chromatography - HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the main component and any impurities.
-
Method: A reversed-phase HPLC method with a suitable detector (e.g., UV or charged aerosol detector) is typically used.
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, which may consist of a buffer and an organic solvent.
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard and the test lots in a suitable solvent to known concentrations.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: As bekanamycin lacks a strong chromophore, derivatization or a mass-sensitive detector may be necessary.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatograms of the test lots to the reference standard to determine the purity and the levels of any related substances.
-
Sulfate Content (Ion Chromatography)
Ion chromatography is a specific and accurate method for determining the sulfate counter-ion content.
-
Method: Anion-exchange chromatography with conductivity detection.
-
Procedure:
-
Prepare an eluent, typically a carbonate-bicarbonate buffer.
-
Prepare a series of sulfate standard solutions and solutions of the this compound test lots.
-
Inject the standards and samples into the ion chromatograph.
-
Quantify the sulfate peak in the test samples against the calibration curve generated from the standards.
-
References
Verifying Bekanamycin Resistance Gene Integration: A Comparative Guide to qPCR and its Alternatives
For researchers and scientists in the field of drug development and molecular biology, confirming the successful integration of a bekanamycin resistance gene into a target organism is a critical step. This guide provides a detailed comparison of quantitative PCR (qPCR) with other common molecular techniques for this purpose, supported by experimental protocols and data.
Quantitative PCR (qPCR) for Bekanamycin Resistance Gene Integration
Quantitative PCR is a highly sensitive and specific method for detecting and quantifying DNA sequences. It is widely used to determine the copy number of an integrated transgene, such as the bekanamycin resistance gene (aph(3')-IIa), within the host genome.[1][2][3] The principle of this technique lies in monitoring the amplification of a target DNA sequence in real-time, using fluorescent probes or dyes.
Experimental Workflow for qPCR Verification
Detailed qPCR Protocol
1. Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from the potentially transformed cells or tissues and a non-transformed (wild-type) control. Various commercial kits are available for this purpose.
-
Assess the purity and concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
2. Primer and Probe Design:
-
Design primers and a probe specific to the bekanamycin resistance gene (aph(3')-IIa). The aph(3')-IIa gene is a common kanamycin and bekanamycin resistance marker.[4]
-
Design a second set of primers and a probe for a single-copy endogenous reference gene in the host organism's genome. This will be used for data normalization.[3]
-
bekanamycin resistance gene (aph(3')-IIa) primers:
-
Forward Primer: 5'-GCTATTTCGGCTATGACTGGG-3'
-
Reverse Primer: 5'-CCACCATGATATTCGGCAAGC-3'
-
-
Reference Gene (example: mammalian GAPDH):
-
Forward Primer: 5'-TGCACCACCAACTGCTTAGC-3'
-
Reverse Primer: 5'-GGCATGGACTGTGGTCATGAG-3'
-
-
Note: Primer sequences should be validated for specificity and efficiency before use.
3. qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing a suitable qPCR master mix (with Taq polymerase, dNTPs, and buffer), forward and reverse primers, and the fluorescent probe (if using a probe-based assay like TaqMan).
-
Set up reactions in a 96-well qPCR plate.[5] For each sample (transformed and wild-type), set up triplicate reactions for both the target gene (aph(3')-IIa) and the reference gene.
-
Include no-template controls (NTCs) for each primer set to check for contamination.[5]
Table 1: Example qPCR Reaction Setup (per 20 µL reaction)
| Component | Volume (µL) | Final Concentration |
| 2x qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| Probe (10 µM) | 0.4 | 200 nM |
| Genomic DNA (10 ng/µL) | 2 | 20 ng |
| Nuclease-free water | 6 | - |
4. Thermal Cycling Conditions:
-
Perform the qPCR in a real-time PCR instrument with the following general conditions (optimization may be required):[4]
-
Initial Denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
5. Data Analysis (Relative Quantification using ΔΔCt):
-
The instrument software will generate cycle threshold (Ct) values for each reaction.
-
Calculate the average Ct value for the triplicates of each sample and gene.
-
Step 1: Calculate ΔCt for each sample: ΔCt = (Average Ct of aph(3')-IIa) - (Average Ct of reference gene)
-
Step 2: Calculate ΔΔCt : ΔΔCt = (ΔCt of transformed sample) - (ΔCt of wild-type control)
-
Step 3: Calculate Gene Copy Number : Copy Number ≈ 2^-ΔΔCt
Comparison with Alternative Methods
While qPCR is a powerful tool, other methods can also be used to verify gene integration. The choice of method often depends on the specific experimental needs, available resources, and the type of information required.
Table 2: Comparison of Methods for Verifying Gene Integration
| Feature | qPCR | Southern Blot | Digital PCR (dPCR) |
| Principle | Real-time amplification and quantification of target DNA. | Hybridization of a labeled DNA probe to target DNA fragments separated by size. | Partitioning of a sample into thousands of individual reactions for absolute quantification. |
| Sensitivity | High | Moderate | Very High |
| Speed | Fast (hours) | Slow (days) | Moderate (hours) |
| Throughput | High | Low | Moderate |
| Cost per Sample | Low to Moderate | High | Moderate to High |
| DNA Requirement | Low | High | Low |
| Data Output | Relative or absolute copy number. | Information on integration site and copy number. | Absolute copy number without a standard curve. |
| Key Advantage | Speed and high throughput.[1][6] | Provides information on the integrity and location of the integrated gene.[7] | High precision and no need for a reference standard.[8] |
| Key Disadvantage | Does not provide information on the integration site. | Labor-intensive and requires large amounts of high-quality DNA.[7] | Higher initial equipment cost. |
Southern Blot
Southern blotting is a traditional method that provides valuable information not only on the presence and copy number of the integrated gene but also on the integration pattern (e.g., single or multiple insertions, and integrity of the inserted fragment). However, it is a laborious and time-consuming technique that requires a significant amount of high-quality genomic DNA.[3][7]
Digital PCR (dPCR)
Digital PCR is a more recent advancement that offers absolute quantification of the target DNA without the need for a standard curve.[8] The sample is partitioned into a large number of individual reactions, and the number of positive reactions is used to determine the absolute concentration of the target sequence. dPCR is highly precise and less susceptible to variations in amplification efficiency compared to qPCR.[8]
Conclusion
For rapid and high-throughput verification of bekanamycin resistance gene integration and determination of its copy number, qPCR is an excellent method of choice. It offers a balance of speed, sensitivity, and cost-effectiveness. For researchers requiring detailed information on the integration site and pattern, Southern blotting remains a valuable, albeit more complex, alternative. Digital PCR is emerging as a superior method for applications demanding high precision and absolute quantification. The selection of the most appropriate technique will ultimately be guided by the specific research question and the resources available.
References
- 1. Quantitative real-time PCR assay for determining transgene copy number in transformed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of transgene copy number by real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. qPCR Methods for the Quantification of Transgene Insert Copy Number and Zygosity Using the Comparative Ct Method in Transgenic Sorghum bicolor L. Moench | Springer Nature Experiments [experiments.springernature.com]
- 8. A survey of tools for the analysis of quantitative PCR (qPCR) data - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
